Decanoyl-L-carnitine chloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C17H34ClNO4 |
|---|---|
分子量 |
351.9 g/mol |
IUPAC 名称 |
3-decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H |
InChI 键 |
KETNUEKCBCWXCU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
产品来源 |
United States |
Foundational & Exploratory
The Role of Decanoyl-L-Carnitine Chloride in Mitochondrial Fatty Acid Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine chloride, the acyl ester of L-carnitine with a ten-carbon fatty acid (decanoic acid), plays a significant role in cellular energy metabolism. As a key intermediate in the transport of medium-chain fatty acids into the mitochondrial matrix, it is a critical substrate for β-oxidation. This technical guide provides an in-depth analysis of the function of this compound in mitochondrial fatty acid transport, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways and workflows. Understanding the kinetics and mechanisms of decanoyl-L-carnitine transport is essential for research into metabolic disorders, drug development targeting fatty acid oxidation, and the study of cellular bioenergetics.
Core Mechanism: The Carnitine Shuttle
The primary role of L-carnitine and its acyl esters, such as decanoyl-L-carnitine, is to facilitate the transport of fatty acids across the inner mitochondrial membrane, a process known as the carnitine shuttle.[1][2] This multi-step process is essential for the subsequent β-oxidation of fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for ATP production.[1][2]
The key enzymatic players in the carnitine shuttle are:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transesterification of a fatty acyl-CoA (like decanoyl-CoA) to L-carnitine, forming the corresponding acylcarnitine (decanoyl-L-carnitine).[3]
-
Carnitine-Acylcarnitine Translocase (CACT): An antiporter in the inner mitochondrial membrane, CACT facilitates the transport of acylcarnitines into the mitochondrial matrix in exchange for a molecule of free L-carnitine.[4][5]
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting the acylcarnitine back to its acyl-CoA form and releasing free L-carnitine into the matrix.[1]
The regenerated fatty acyl-CoA is then available for β-oxidation within the mitochondria.
Quantitative Data on Medium-Chain Acylcarnitine Transport and Metabolism
While specific kinetic data for this compound is limited in readily available literature, studies on closely related medium-chain acylcarnitines provide valuable insights into its expected behavior. The following tables summarize relevant quantitative data.
Table 1: Kinetic Parameters of Carnitine-Acylcarnitine Translocase (CACT) for Various Acylcarnitines
| Substrate | Apparent Km (mM) | Vmax (nmol/min/mg protein) | Source |
| L-Carnitine | 0.38 - 1.50 | 0.20 - 0.34 | [4] |
| Acetyl-L-carnitine (C2) | 1.1 (Ki) | Not Applicable | [4] |
| Octanoyl-L-carnitine (C8) | 0.10 (Ki) | Not Applicable | [4] |
Note: The data for acetyl- and octanoyl-L-carnitine are presented as inhibitor constants (Ki) as they were measured in competition with L-carnitine uptake.
Table 2: Mitochondrial Respiration Rates with Various Acylcarnitine Substrates
| Substrate (Acyl Chain Length) | Tissue | Relative Respiration Rate | Source |
| C10 - C18 Acylcarnitines | Heart | High | [6] |
| C10 - C18 Acylcarnitines | Skeletal Muscle | High | [6] |
| C6 & C7 Acylcarnitines | Heart & Skeletal Muscle | Low (~10% of long-chain) | [6] |
Note: These data indicate that medium- to long-chain acylcarnitines, including decanoyl-L-carnitine (C10), are effective substrates for supporting mitochondrial respiration.
Signaling Pathways and Experimental Workflows
Visualizing the biochemical pathways and experimental procedures is crucial for a comprehensive understanding of the role of this compound.
Experimental Protocols
Isolation of Mitochondria from Rodent Liver
This protocol is a standard method for obtaining functional mitochondria for respiration and transport assays.[7]
Materials:
-
Isolation Buffer A: 250 mM Sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4
-
Isolation Buffer B: 250 mM Sucrose, 10 mM Tris-HCl, pH 7.4
-
Dounce homogenizer with a loose-fitting pestle
-
Refrigerated centrifuge
Procedure:
-
Euthanize the animal according to approved institutional protocols.
-
Excise the liver and place it in ice-cold Isolation Buffer A.
-
Mince the liver into small pieces and wash several times with Isolation Buffer A to remove excess blood.
-
Transfer the minced tissue to a Dounce homogenizer with Isolation Buffer A (approximately 10 ml per gram of tissue).
-
Homogenize with 5-10 slow strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully transfer the supernatant to a new centrifuge tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and resuspend the mitochondrial pellet in Isolation Buffer B.
-
Repeat the 10,000 x g centrifugation step.
-
Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
Measurement of Mitochondrial Respiration
This protocol outlines the measurement of oxygen consumption in isolated mitochondria using this compound as a substrate.[8][9][10]
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Respiration Medium: 110 mM Mannitol, 60 mM KCl, 10 mM KH2PO4, 5 mM MgCl2, 0.5 mM EGTA, 60 mM Tris-HCl, pH 7.4, with 1 mg/ml fatty acid-free BSA.
-
Substrate stock solutions: 10 mM this compound, 1 M Malate, 0.5 M ADP.
Procedure:
-
Calibrate the oxygen electrodes in the respirometer according to the manufacturer's instructions.
-
Add 2 ml of pre-warmed (37°C) Respiration Medium to the respirometer chambers.
-
Add isolated mitochondria to a final concentration of 0.2-0.5 mg/ml.
-
Allow the signal to stabilize to measure State 2 respiration (substrate-limited).
-
Add this compound to a final concentration of 20 µM and malate to a final concentration of 2 mM.
-
Record the rate of oxygen consumption.
-
Initiate State 3 respiration by adding ADP to a final concentration of 1 mM.
-
Record the maximal rate of oxygen consumption.
-
After all the ADP is phosphorylated to ATP, the respiration rate will decrease to State 4.
-
Calculate the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate) as an indicator of mitochondrial coupling and integrity.
Carnitine Palmitoyltransferase I (CPT1) Activity Assay
This forward radioisotope assay measures the rate of conversion of decanoyl-CoA and L-carnitine to decanoyl-L-carnitine.[8]
Materials:
-
Assay Buffer: 75 mM KCl, 50 mM Tris-HCl, 2 mM KCN, 1% (w/v) fatty acid-free BSA, pH 7.4.
-
Substrates: Decanoyl-CoA, [3H]L-carnitine.
-
Stopping Solution: 1 M HCl.
-
Extraction Solvent: Butanol.
Procedure:
-
Prepare a reaction mixture containing Assay Buffer and isolated mitochondria or mitochondrial outer membrane vesicles (50-100 µg protein).
-
Initiate the reaction by adding decanoyl-CoA (varied concentrations for kinetic analysis) and [3H]L-carnitine (e.g., 0.5 mM, 1 µCi/µmol).
-
Incubate at 37°C for a defined period (e.g., 2-5 minutes).
-
Stop the reaction by adding ice-cold Stopping Solution.
-
Add butanol to extract the radiolabeled decanoyl-L-carnitine.
-
Vortex and centrifuge to separate the phases.
-
Transfer an aliquot of the butanol (upper) phase to a scintillation vial.
-
Evaporate the butanol and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific activity (nmol/min/mg protein). For kinetic analysis, repeat the assay with varying concentrations of decanoyl-CoA to determine Km and Vmax.
Conclusion
This compound is a vital intermediate in the mitochondrial transport and subsequent oxidation of medium-chain fatty acids. Its efficient transport via the carnitine shuttle, involving the coordinated action of CPT1, CACT, and CPT2, is crucial for cellular energy homeostasis. While specific kinetic data for decanoyl-L-carnitine are not as abundant as for other acylcarnitines, the available evidence strongly supports its role as a key substrate for mitochondrial respiration. The experimental protocols detailed in this guide provide a framework for the quantitative investigation of decanoyl-L-carnitine's role in mitochondrial function, offering valuable tools for researchers in metabolism, pharmacology, and related fields. Further research to precisely define the kinetic parameters of the transport and enzymatic machinery for decanoyl-L-carnitine will enhance our understanding of medium-chain fatty acid metabolism and its implications in health and disease.
References
- 1. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 4. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]
- 5. alchetron.com [alchetron.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. agilent.com [agilent.com]
- 8. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Role of Decanoyl-L-carnitine Chloride in Mitochondrial Beta-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, plays a significant role in cellular energy metabolism, particularly in the mitochondrial beta-oxidation of fatty acids. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with key enzymes and its impact on the beta-oxidation pathway. This document synthesizes available quantitative data, outlines detailed experimental protocols for investigating its effects, and presents visual representations of the involved pathways and workflows to support further research and drug development in the context of metabolic disorders.
Introduction
Mitochondrial fatty acid beta-oxidation is a critical metabolic pathway for energy production, especially in tissues with high energy demands such as the heart and skeletal muscle. The transport of fatty acids into the mitochondrial matrix is a rate-limiting step, facilitated by the carnitine shuttle system. L-carnitine and its acylated derivatives, known as acylcarnitines, are essential for this process.[1][2][3] Decanoyl-L-carnitine is a medium-chain acylcarnitine, an ester of carnitine and decanoic acid, a ten-carbon fatty acid.[1] While long-chain fatty acids are strictly dependent on the carnitine shuttle, the role of this system in the transport and metabolism of medium-chain fatty acids is more nuanced. This guide explores the specific mechanisms by which this compound influences beta-oxidation.
Mechanism of Action of Decanoyl-L-carnitine in Beta-Oxidation
Decanoyl-L-carnitine participates in and influences mitochondrial beta-oxidation through several key mechanisms: transport across the mitochondrial membrane, interaction with carnitine palmitoyltransferases, and its role as a substrate for beta-oxidation enzymes.
Transport Across the Mitochondrial Membrane
The entry of fatty acids into the mitochondrial matrix is a critical control point for beta-oxidation. Long-chain fatty acids are activated to their acyl-CoA esters in the cytoplasm and then converted to acylcarnitines by carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane.[4][5] The resulting acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) in exchange for free carnitine.[5] Once inside the matrix, carnitine palmitoyltransferase II (CPT2) converts the acylcarnitine back to its acyl-CoA derivative, which can then enter the beta-oxidation spiral.[4][5]
Decanoyl-L-carnitine, as a medium-chain acylcarnitine, can be transported across the inner mitochondrial membrane by CACT.[6]
Interaction with Beta-Oxidation Enzymes
Once converted to decanoyl-CoA in the mitochondrial matrix, it serves as a substrate for the beta-oxidation spiral. This process involves a series of four enzymatic reactions that result in the shortening of the fatty acyl chain by two carbons, producing acetyl-CoA, NADH, and FADH2. For decanoyl-CoA, the key enzyme in the initial step is medium-chain acyl-CoA dehydrogenase (MCAD).
Elevated levels of decanoylcarnitine (B1670086) are often observed in individuals with MCAD deficiency, a common inborn error of metabolism.[7][8] This accumulation is a diagnostic marker for the condition.[9][10]
Regulation of Gene Expression
Recent studies suggest that fatty acids and their derivatives can act as signaling molecules, influencing the expression of genes involved in their own metabolism. Peroxisome proliferator-activated receptors (PPARs), particularly PPARα, are key transcription factors that regulate the expression of genes encoding beta-oxidation enzymes, including CPT1.[11][12] Fatty acids and their carnitine esters can act as ligands for PPARα, thereby upregulating the machinery required for their catabolism.[13][14]
Quantitative Data
While specific kinetic data for the interaction of decanoyl-L-carnitine with human beta-oxidation enzymes are not extensively available in the public domain, data from related compounds and clinical observations in metabolic disorders provide valuable insights.
Table 1: Acylcarnitine Levels in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
| Analyte | Patient Group | Concentration (µmol/L) | Reference |
| Octanoylcarnitine (C8) | MCAD Deficiency (Newborns) | 7.0 - 36.8 | [15] |
| Decanoylcarnitine (C10) | MCAD Deficiency (Newborns) | Varies | [15] |
| C8/C10 Ratio | MCAD Deficiency (Newborns) | 7.0 - 14.5 | [15] |
| Octanoylcarnitine (C8) | MCAD Deficiency (Older Patients) | > 0.3 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the mechanism of action of this compound in beta-oxidation.
Measurement of Mitochondrial Respiration
This protocol describes the use of high-resolution respirometry to measure the effect of decanoyl-L-carnitine on mitochondrial oxygen consumption.
Materials:
-
Isolated mitochondria
-
Respiration medium (e.g., MiR05)
-
This compound solution
-
ADP
-
FCCP
-
Antimycin A
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Procedure:
-
Calibrate the oxygen sensors of the respirometer.
-
Add isolated mitochondria (typically 0.1-0.5 mg/mL) to the chambers containing pre-warmed respiration medium.
-
Record the basal respiration rate (LEAK state).
-
Add malate (e.g., 2 mM) to support the TCA cycle.
-
Add this compound at various concentrations to assess its effect on respiration.
-
Add ADP (e.g., 5 mM) to stimulate oxidative phosphorylation (OXPHOS state).
-
Add oligomycin (e.g., 2.5 µM) to inhibit ATP synthase and measure LEAK respiration in the presence of substrate.
-
Titrate FCCP (e.g., in 0.5 µM steps) to uncouple respiration and determine the electron transport system (ETS) capacity.
-
Add rotenone (e.g., 0.5 µM) to inhibit Complex I.
-
Add antimycin A (e.g., 2.5 µM) to inhibit Complex III and measure residual oxygen consumption.
Fatty Acid Oxidation Assay using Radiolabeled Substrate
This protocol measures the rate of beta-oxidation by quantifying the production of radiolabeled acid-soluble metabolites from [1-¹⁴C]-decanoic acid.[16][17]
Materials:
-
Cultured cells (e.g., hepatocytes, myoblasts) or isolated mitochondria
-
[1-¹⁴C]-decanoic acid
-
L-carnitine
-
Coenzyme A
-
ATP
-
Incubation buffer
-
Perchloric acid (PCA)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a stock solution of [1-¹⁴C]-decanoic acid complexed to bovine serum albumin (BSA).
-
Incubate cells or mitochondria with the incubation buffer containing the radiolabeled substrate, L-carnitine, CoA, and ATP at 37°C.
-
Stop the reaction at various time points by adding ice-cold perchloric acid.
-
Centrifuge the samples to pellet the precipitated protein and unoxidized fatty acids.
-
Transfer the supernatant, containing the acid-soluble metabolites (including [¹⁴C]-acetyl-CoA), to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the rate of fatty acid oxidation based on the amount of radioactivity in the acid-soluble fraction over time.
CPT1A Gene Expression Analysis
This protocol uses quantitative real-time PCR (qPCR) to measure changes in CPT1A mRNA expression in response to treatment with decanoyl-L-carnitine.[18][19][20]
Materials:
-
Cultured cells (e.g., HepG2)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for CPT1A and a reference gene (e.g., GAPDH, ACTB)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
Treat cultured cells with various concentrations of this compound for a specified time period (e.g., 24 hours).
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform qPCR using primers for CPT1A and the reference gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in CPT1A gene expression.
Conclusion
This compound is a key intermediate in the mitochondrial metabolism of medium-chain fatty acids. Its primary role is to facilitate the transport of decanoyl moieties across the inner mitochondrial membrane for subsequent beta-oxidation. Furthermore, it may act as a signaling molecule to upregulate the expression of genes involved in fatty acid metabolism through the activation of PPARα. Understanding the precise kinetics and regulatory functions of decanoyl-L-carnitine is crucial for the development of therapeutic strategies for metabolic disorders, including fatty acid oxidation defects. The experimental protocols and data presented in this guide provide a framework for researchers to further elucidate the multifaceted role of decanoyl-L-carnitine in cellular bioenergetics.
References
- 1. Human Metabolome Database: Showing metabocard for Decanoylcarnitine (HMDB0000651) [hmdb.ca]
- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 4. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. KoreaMed Synapse [synapse.koreamed.org]
- 11. researchgate.net [researchgate.net]
- 12. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biosynthesis of the Essential Fatty Acid Oxidation Cofactor Carnitine Is Stimulated in Heart and Liver after a Single Bout of Exercise in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Spectrum of medium-chain acyl-CoA dehydrogenase deficiency detected by newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Integrated omics and gene expression analysis identifies the loss of metabolite–metabolite correlations in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. providers2.genedx.com [providers2.genedx.com]
The Dawn of a Metabolic Marker: A Technical Guide to the Discovery and Historical Context of Medium-Chain Acylcarnitines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medium-chain acylcarnitines (MCACs) are now recognized as crucial intermediates in cellular metabolism, playing a pivotal role in the transport of medium-chain fatty acids into the mitochondria for β-oxidation. Their discovery and the elucidation of their physiological significance have been instrumental in understanding metabolic pathways and diagnosing inborn errors of metabolism. This technical guide provides an in-depth exploration of the historical context surrounding the discovery of MCACs, detailing the key experiments and analytical methods that first brought these molecules to light.
Historical Context: From a "Vitamin" to a Key Metabolic Player
The story of medium-chain acylcarnitines is intrinsically linked to the discovery and characterization of their parent molecule, L-carnitine.
-
1905: L-carnitine was first isolated from muscle tissue, though its biological function remained elusive for decades.[1]
-
Mid-20th Century: The role of L-carnitine as a "vitamin-like" substance, essential for the growth of the mealworm Tenebrio molitor, was identified. This discovery spurred further investigation into its metabolic significance in mammals.
-
1950s: Groundbreaking work by Fritz and others established the critical function of L-carnitine in facilitating the mitochondrial oxidation of long-chain fatty acids.[1] This laid the conceptual groundwork for understanding that carnitine could form esters with fatty acids of various chain lengths.
While the role of carnitine in long-chain fatty acid metabolism was becoming clearer, the existence and significance of its medium-chain esters were not well-defined. The prevailing focus was on the transport of palmitate and other long-chain fatty acids. It was the pioneering work of L.L. Bieber and his colleagues in the 1970s that definitively identified and quantified a range of short and medium-chain acylcarnitines, opening a new chapter in metabolic research.
The Seminal Discovery: Identification of Medium-Chain Acylcarnitines in Beef Heart
A landmark 1977 paper by L.L. Bieber and Y.R. Choi, "Isolation and Identification of Aliphatic Short-Chain Acylcarnitines from Beef Heart," published in the Proceedings of the National Academy of Sciences, provided the first comprehensive identification of several short and medium-chain acylcarnitines from a biological source. This work was pivotal in demonstrating that carnitine was involved in the metabolism of a broader range of fatty acids than previously appreciated and also implicated carnitine in branched-chain amino acid metabolism.
Quantitative Data from Beef Heart Tissue (1977)
The following table summarizes the quantitative data presented in the 1977 Bieber and Choi study, showcasing the relative abundance of various short and medium-chain acylcarnitines identified in beef heart.
| Acylcarnitine Species | Chain Length | Concentration (nmol/g wet weight of tissue) |
| Acetylcarnitine | C2 | 15.0 |
| Propionylcarnitine | C3 | 1.2 |
| Isobutyrylcarnitine (B1203888) | C4 (branched) | 0.8 |
| Butyrylcarnitine | C4 (straight) | 0.5 |
| α-Methylbutyrylcarnitine | C5 (branched) | 0.3 |
| Isovalerylcarnitine | C5 (branched) | 1.0 |
| Valerylcarnitine | C5 (straight) | 0.2 |
| Tiglylcarnitine | C5 (unsaturated) | 0.1 |
| Hexanoylcarnitine | C6 | 0.4 |
| Octanoylcarnitine | C8 | 0.6 |
| Decanoylcarnitine | C10 | 0.3 |
Note: The values presented are approximations based on the data reported in the 1977 publication. The original paper should be consulted for the exact reported values and statistical analysis.
Experimental Protocols of the Era
The identification and quantification of medium-chain acylcarnitines in the 1970s relied on a combination of meticulous sample preparation and then-emerging analytical technologies. The methodologies detailed by Choi and Bieber in a 1977 Analytical Biochemistry paper provide a blueprint for these early experiments.
Isolation of Water-Soluble Acylcarnitines
The initial and most critical step was the separation of the highly polar, water-soluble acylcarnitines from the complex biological matrix of the beef heart tissue.
Protocol:
-
Tissue Homogenization: Beef heart tissue was homogenized in a polar solvent, typically a mixture of chloroform (B151607) and methanol, to precipitate proteins and extract lipids and water-soluble metabolites.
-
Solvent Partitioning: The homogenate was then partitioned with water to separate the water-soluble components, including free carnitine and short- to medium-chain acylcarnitines, from the lipid-soluble components.
-
Ion-Exchange Chromatography: The aqueous extract was passed through a cation-exchange resin column (e.g., Dowex 50). The positively charged carnitine and acylcarnitines would bind to the resin.
-
Elution: After washing the column to remove unbound contaminants, the acylcarnitines were eluted using a strong base, such as ammonium (B1175870) hydroxide.
-
Sample Concentration: The eluate was then concentrated, often by rotary evaporation, to prepare it for further analysis.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Once isolated, the acylcarnitine fraction was analyzed by GC-MS. This technique was crucial for both identifying the different acylcarnitine species and quantifying their relative amounts.
Protocol:
-
Derivatization: Acylcarnitines are not volatile and therefore require chemical modification (derivatization) before they can be analyzed by gas chromatography. A common method at the time was to convert them into more volatile derivatives, such as methyl esters.
-
Gas Chromatography (GC) Separation: The derivatized sample was injected into a gas chromatograph. An inert carrier gas (e.g., helium) would carry the sample through a long, thin column. The different acylcarnitine derivatives would travel through the column at different speeds based on their volatility and interaction with the column's stationary phase, thus separating them.
-
Mass Spectrometry (MS) Detection and Identification: As each separated compound exited the GC column, it entered the mass spectrometer. Here, the molecules were ionized and fragmented. The resulting fragmentation pattern, or mass spectrum, served as a "molecular fingerprint" that could be used to identify the specific acylcarnitine.
-
Quantification: The abundance of each acylcarnitine was determined by the intensity of its corresponding signal in the mass spectrometer.
Metabolic Context and Signaling Pathways (as understood historically)
The discovery of a diverse pool of short and medium-chain acylcarnitines in beef heart tissue led to a broadened understanding of carnitine's role in metabolism. The presence of acylcarnitines derived from branched-chain amino acids (e.g., isobutyrylcarnitine and isovalerylcarnitine) was particularly significant, as it suggested that carnitine was not only involved in fatty acid metabolism but also played a role in the metabolism of certain amino acids.
The prevailing hypothesis at the time was that the formation of acylcarnitines served as a "buffer" for the intramitochondrial Coenzyme A (CoA) pool. When the rate of fatty acid or amino acid breakdown exceeded the capacity of the TCA cycle to oxidize the resulting acetyl-CoA, the acyl groups could be transferred to carnitine, freeing up CoA to participate in other metabolic reactions. These acylcarnitines could then be transported out of the mitochondria.
Conclusion
The discovery and initial characterization of medium-chain acylcarnitines in the 1970s, spearheaded by the work of Bieber and Choi, marked a significant advancement in our understanding of cellular metabolism. The meticulous experimental protocols, combining classical biochemical separation techniques with the then-advanced technology of GC-MS, paved the way for the routine analysis of these important metabolites. This foundational work not only broadened the known functions of L-carnitine but also provided the basis for the subsequent explosion of research into the role of acylcarnitines as biomarkers for a wide range of metabolic disorders, a field that continues to be of immense importance in clinical diagnostics and drug development today.
References
Physiological Concentrations of Decanoyl-L-Carnitine Chloride in Plasma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, is a crucial intermediate in cellular energy metabolism. It is formed during the mitochondrial beta-oxidation of decanoic acid, a medium-chain fatty acid. The primary role of the carnitine shuttle, involving L-carnitine and its acylated esters, is the transport of fatty acids across the inner mitochondrial membrane for energy production. Beyond this well-established metabolic function, emerging evidence suggests that acylcarnitines, including decanoyl-L-carnitine, may participate in cellular signaling and inflammatory processes. This technical guide provides a comprehensive overview of the physiological concentrations of decanoyl-L-carnitine in plasma, details the experimental protocols for its quantification, and explores its potential role in cellular signaling pathways.
Data Presentation: Plasma Concentrations of Decanoyl-L-Carnitine
The physiological concentrations of decanoyl-L-carnitine in plasma can vary depending on age, diet, and health status. The following tables summarize the reported concentrations in various populations.
Table 1: Plasma Decanoyl-L-Carnitine Concentrations in Healthy Individuals
| Population | Concentration (µmol/L) | Analytical Method | Reference |
| Healthy Newborns (Siberia) | 0.02 - 0.07 (2.5th - 97.5th percentile) | High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) | [1] |
| Healthy Newborns (Southwest Colombia) | 0.0 - 2.5 (1st - 99th percentile) | Tandem Mass Spectrometry (MS/MS) | [2] |
| Healthy Turkish Children (Infants) | Lower concentrations that increase with age | Tandem Mass Spectrometry (MS/MS) | [3] |
| Healthy Adults with Normal Coronary Angiograms | 0.36 (0.19 - 0.44) (Median, Q1-Q3) | Not specified |
Table 2: Plasma Decanoyl-L-Carnitine Concentrations in Disease States
| Disease State | Population | Concentration (µmol/L) | Comparison to Control | Analytical Method | Reference |
| Epicardial Artery Disease | Adult Patients | 0.00 (0.00 - 0.37) (Median, Q1-Q3) | Significantly lower than controls | Not specified | |
| Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) | Individuals with MCADD | Increased | Higher than healthy individuals | Flow-Injection Tandem Mass Spectrometry | |
| Cardioembolic Stroke (High-Risk) | Stroke Patients | Significantly higher | Higher than low to intermediate-risk and no PSCE groups | Not specified | [4] |
| Postoperative Complications following Coronary Artery Bypass Surgery | Patients with major postoperative complications | Higher at baseline and post-surgery | Higher than patients without complications | Not specified |
Experimental Protocols
The quantification of decanoyl-L-carnitine in plasma is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for the detection and quantification of various acylcarnitines.
General Workflow for LC-MS/MS Quantification of Decanoyl-L-Carnitine
Caption: General workflow for the quantification of decanoyl-L-carnitine in plasma using LC-MS/MS.
Detailed Methodological Steps:
-
Sample Collection and Storage:
-
Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma is separated by centrifugation.
-
Samples are stored at -80°C until analysis to ensure the stability of acylcarnitines.
-
-
Sample Preparation:
-
Protein Precipitation: To remove interfering proteins, a solvent such as methanol (B129727) or acetonitrile, often containing isotopically labeled internal standards (e.g., d3-decanoyl-L-carnitine), is added to the plasma sample. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the acylcarnitines is carefully transferred to a new tube or a 96-well plate for further processing.
-
Derivatization (Optional but Common): To improve chromatographic separation and ionization efficiency, the carboxyl group of the acylcarnitines is often derivatized, for instance, by esterification with butanol (butyl esters).[5] This step is particularly useful for direct infusion analysis but may not be necessary for all LC-based methods.
-
-
Liquid Chromatography (LC) Separation:
-
Column: A reversed-phase column (e.g., C8 or C18) is typically used to separate the acylcarnitines based on their hydrophobicity.
-
Mobile Phase: A gradient elution is commonly employed, using a mixture of aqueous and organic solvents (e.g., water and acetonitrile) containing additives like formic acid or heptafluorobutyric acid to improve peak shape and ionization.[6]
-
Flow Rate: The flow rate is optimized for the specific column and separation conditions.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common technique for ionizing acylcarnitines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves selecting the precursor ion (the molecular ion of decanoyl-L-carnitine) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and detecting a specific product ion in the third quadrupole (Q3). The characteristic precursor-to-product ion transition for decanoyl-L-carnitine is monitored.
-
Internal Standards: Isotopically labeled internal standards are crucial for accurate quantification, as they compensate for variations in sample preparation and instrument response.
-
-
Data Analysis and Quantification:
-
The peak areas of the analyte (decanoyl-L-carnitine) and the internal standard are measured.
-
A calibration curve is generated using known concentrations of decanoyl-L-carnitine standards.
-
The concentration of decanoyl-L-carnitine in the plasma sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.
-
Signaling Pathways and Cellular Effects
The primary and well-established role of decanoyl-L-carnitine is its involvement in the transport of medium-chain fatty acids into the mitochondria for beta-oxidation. However, recent research suggests that medium-chain acylcarnitines may also possess signaling capabilities, particularly in the context of inflammation and cellular stress.
Metabolic Role in Fatty Acid Beta-Oxidation
Caption: The role of decanoyl-L-carnitine in the transport of decanoic acid for mitochondrial beta-oxidation.
Potential Signaling Roles of Medium-Chain Acylcarnitines
While specific signaling pathways directly activated by decanoyl-L-carnitine are not yet well-defined, studies on medium-chain acylcarnitines (MCACs) as a group suggest potential roles in inflammation and cellular stress signaling.
-
Pro-inflammatory Signaling: Elevated levels of MCACs, which can occur in metabolic disorders like type 2 diabetes, have been shown to activate pro-inflammatory signaling pathways.[3][7] This may involve the activation of pattern recognition receptors (PRRs) and downstream signaling cascades.[7]
Caption: A proposed signaling pathway for the pro-inflammatory effects of medium-chain acylcarnitines.
-
Oxidative Stress: L-carnitine and its esters have been reported to possess antioxidant properties and can modulate oxidative stress signaling.[4][8][9][10][11] While direct evidence for decanoyl-L-carnitine is limited, it is plausible that it could contribute to the overall antioxidant capacity of the carnitine pool.
It is important to note that the signaling roles of individual acylcarnitine species are an active area of research, and the specific molecular targets and downstream effects of decanoyl-L-carnitine require further investigation.
Conclusion
Decanoyl-L-carnitine is a key metabolite in fatty acid metabolism, and its plasma concentration can serve as a biomarker for certain metabolic disorders. The quantification of decanoyl-L-carnitine is reliably achieved through LC-MS/MS, a technique that provides the necessary sensitivity and specificity. While its role in energy metabolism is well-understood, the potential for decanoyl-L-carnitine and other medium-chain acylcarnitines to act as signaling molecules, particularly in the context of inflammation, is a promising area for future research. A deeper understanding of these signaling pathways could open new avenues for therapeutic interventions in metabolic and inflammatory diseases. Further studies are needed to establish definitive reference ranges for decanoyl-L-carnitine in healthy adult populations and to elucidate its specific signaling mechanisms.
References
- 1. Medium Chain Acylcarnitines Dominate the Metabolite Pattern in Humans under Moderate Intensity Exercise and Support Lipid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of L-carnitine on inflammatory mediators: a systematic review and meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of L-carnitine supplementation on oxidative stress and antioxidant enzymes activities in patients with coronary artery disease: a randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medium chain acylcarnitines: Topics by Science.gov [science.gov]
- 7. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting the Role of Carnitine in Heart Disease Through the Lens of the Gut Microbiota [mdpi.com]
- 9. The effects of L-carnitine supplementation on indicators of inflammation and oxidative stress: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-Carnitine potentiates the anti-inflammatory and antinociceptive effects of diclofenac sodium in an experimentally-induced knee osteoarthritis rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Navigating the Metabolic Maze: A Technical Guide to Inborn Errors of Metabolism Associated with Decanoyl-L-carnitine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core biochemical and diagnostic aspects of inborn errors of metabolism (IEMs) characterized by the abnormal accumulation of Decanoyl-L-carnitine. This C10 acylcarnitine serves as a critical biomarker for specific mitochondrial fatty acid β-oxidation disorders, primarily Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) and Multiple acyl-CoA dehydrogenase deficiency (MADD), also known as Glutaric Aciduria Type II. This document provides a comprehensive overview of the pathophysiology, diagnostic methodologies, and key metabolic pathways associated with these conditions, tailored for a scientific audience engaged in research and therapeutic development.
The Biochemical Significance of Decanoyl-L-carnitine
Decanoyl-L-carnitine is an esterified form of L-carnitine and decanoic acid, a medium-chain fatty acid. In healthy individuals, it is a transient intermediate in the mitochondrial β-oxidation of fatty acids. However, in certain IEMs, a genetic defect in a specific enzyme or transport protein leads to the accumulation of its corresponding acyl-CoA species, which is then conjugated with carnitine for transport out of the mitochondria and subsequent excretion. Elevated levels of Decanoyl-L-carnitine in blood and other tissues are therefore a direct indicator of a blockage in the metabolic pathway.
Inborn Errors of Metabolism Associated with Elevated Decanoyl-L-carnitine
Medium-chain acyl-CoA dehydrogenase deficiency (MCADD)
MCADD is the most common inherited disorder of fatty acid β-oxidation, with a global incidence of approximately 1 in 10,000 to 20,000 live births. It is an autosomal recessive condition caused by mutations in the ACADM gene, which encodes the medium-chain acyl-CoA dehydrogenase enzyme. This enzyme is responsible for the initial dehydrogenation step of fatty acids with chain lengths of 6 to 12 carbons. A deficiency in MCAD leads to the accumulation of medium-chain acyl-CoAs, including octanoyl-CoA (C8) and decanoyl-CoA (C10), resulting in their conversion to the corresponding acylcarnitines.
Multiple acyl-CoA dehydrogenase deficiency (MADD) / Glutaric Aciduria Type II
MADD, also known as Glutaric Aciduria Type II, is a more complex and clinically heterogeneous autosomal recessive disorder. It is caused by defects in either electron transfer flavoprotein (ETF) or electron transfer flavoprotein-ubiquinone oxidoreductase (ETF:QO), which are encoded by the ETFA, ETFB, and ETFDH genes, respectively. These proteins are essential for the transfer of electrons from multiple acyl-CoA dehydrogenases, including those involved in the oxidation of short-, medium-, and long-chain fatty acids, as well as some amino acids, to the mitochondrial respiratory chain. Consequently, MADD results in the accumulation of a wide range of acyl-CoAs and their corresponding acylcarnitines, including Decanoyl-L-carnitine.[1]
Quantitative Data Presentation
The following tables summarize the typical quantitative findings for Decanoyl-L-carnitine and other relevant biomarkers in patients with MCADD and MADD compared to healthy controls. These values are primarily derived from newborn screening data using tandem mass spectrometry on dried blood spots.
Table 1: Acylcarnitine Profile in Medium-chain acyl-CoA dehydrogenase deficiency (MCADD)
| Analyte | MCADD Patients (µmol/L) | Healthy Newborns (µmol/L) |
| Decanoyl-L-carnitine (C10) | Elevated (Range: 0.62 - 3.07) [2] | 0.04 - 0.35 [3] |
| Octanoyl-L-carnitine (C8) | Markedly Elevated (Range: 1.66 - 52.03)[2] | 0.03 - 0.25[3] |
| Hexanoyl-L-carnitine (C6) | Elevated (Range: 0.53 - 5.11)[2] | 0.03 - 0.30[3] |
| Decenoyl-L-carnitine (C10:1) | Often Elevated | 0.03 - 0.21[3] |
| C8/C10 Ratio | Typically Elevated | Variable |
| C8/C2 Ratio | Markedly Elevated | Variable |
| Free Carnitine (C0) | Often secondarily deficient | 10.34 - 72.0[3] |
Table 2: Acylcarnitine and Organic Acid Profile in Multiple acyl-CoA dehydrogenase deficiency (MADD) / Glutaric Aciduria Type II
| Analyte | MADD Patients | Healthy Individuals |
| Decanoyl-L-carnitine (C10) | Often Elevated | See Table 1 |
| Butyrylcarnitine (C4) | Elevated | 0.10 - 1.80 (µmol/L)[3] |
| Isovalerylcarnitine (C5) | Elevated | 0.05 - 1.53 (µmol/L)[3] |
| Glutarylcarnitine (C5-DC) | Elevated | 0.02 - 0.10 (µmol/L)[3] |
| Long-chain acylcarnitines (C14:1, C16, C18:1) | Often Elevated | Variable |
| Glutaric Acid (Urine) | Elevated (mmol/mol creatinine) | Typically low or undetectable |
| Ethylmalonic Acid (Urine) | Elevated (mmol/mol creatinine) | Typically low or undetectable |
Experimental Protocols
Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)
This is the primary method for the diagnosis of MCADD and MADD, especially in newborn screening programs.[4]
Objective: To quantify the levels of various acylcarnitines, including Decanoyl-L-carnitine, in a dried blood spot or plasma sample.
Methodology:
-
Sample Preparation:
-
A 3 mm disc is punched from a dried blood spot into a 96-well microtiter plate.
-
An extraction solution of methanol (B129727) containing a mixture of stable isotope-labeled internal standards (e.g., d3-decanoylcarnitine) is added to each well.
-
The plate is agitated to facilitate the extraction of acylcarnitines.
-
The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.
-
The residue is derivatized, typically with butanolic-HCl, to form butyl esters of the acylcarnitines. This step enhances their ionization efficiency.
-
The derivatized sample is reconstituted in a suitable solvent for injection.
-
-
MS/MS Analysis:
-
The analysis is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The instrument is operated in the positive ion mode.
-
A precursor ion scan of m/z 85 is commonly used to detect all acylcarnitines, as they all produce a characteristic fragment ion at this mass-to-charge ratio upon collision-induced dissociation.
-
Alternatively, multiple reaction monitoring (MRM) can be used for more targeted and sensitive quantification of specific acylcarnitines.
-
-
Data Analysis:
-
The concentration of each acylcarnitine is determined by comparing the ion intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.
-
The results are reported in µmol/L.
-
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is crucial for the differential diagnosis of MADD, as it reveals a characteristic pattern of excreted organic acids.
Objective: To identify and quantify organic acids in a urine sample.
Methodology:
-
Sample Preparation:
-
An internal standard (e.g., 2-ketocaproic acid) is added to a specific volume of urine.
-
The urine is acidified to a pH below 2.
-
Organic acids are extracted from the urine using an organic solvent such as ethyl acetate.
-
The organic extract is evaporated to dryness.
-
The residue is derivatized to increase the volatility of the organic acids. A common method is silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph.
-
The organic acids are separated based on their boiling points and interaction with the stationary phase of the GC column.
-
The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.
-
-
Data Analysis:
-
The mass spectrum of each eluting compound is compared to a library of known organic acid spectra for identification.
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
-
Results are typically reported as mmol/mol of creatinine (B1669602) to account for variations in urine concentration.
-
Fibroblast Acyl-CoA Dehydrogenase Activity Assay
This enzymatic assay can be used to confirm the diagnosis of MCADD and to assess the residual enzyme activity.[5][6]
Objective: To measure the activity of medium-chain acyl-CoA dehydrogenase in cultured skin fibroblasts.
Methodology:
-
Cell Culture and Homogenization:
-
Patient-derived skin fibroblasts are cultured under standard conditions.
-
The cells are harvested and homogenized to release the mitochondrial enzymes.
-
-
Spectrophotometric Assay:
-
The assay is performed in a cuvette containing a reaction mixture that includes a buffer, the substrate (octanoyl-CoA), and an artificial electron acceptor such as ferricenium hexafluorophosphate.[5]
-
The reaction is initiated by the addition of the fibroblast homogenate.
-
The reduction of the electron acceptor by the MCAD enzyme is monitored by the change in absorbance at a specific wavelength over time using a spectrophotometer.
-
-
Data Analysis:
-
The rate of change in absorbance is used to calculate the enzyme activity, which is typically expressed as nmol/min/mg of protein.
-
The patient's enzyme activity is compared to that of healthy controls.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mitochondrial Fatty Acid β-Oxidation Pathway showing the role of MCAD.
Caption: Electron Transfer Flavoprotein (ETF) Pathway and its impairment in MADD.
Caption: Newborn screening workflow for inborn errors of metabolism.
Conclusion
The accurate identification and quantification of Decanoyl-L-carnitine are paramount for the early diagnosis and management of MCADD and MADD. This technical guide provides a foundational understanding of the biochemical basis of these disorders, detailed methodologies for their detection, and a visual representation of the underlying metabolic pathways. For researchers and drug development professionals, a thorough comprehension of these aspects is essential for the development of novel therapeutic strategies aimed at mitigating the metabolic consequences of these debilitating inborn errors of metabolism. Continued research into the precise molecular mechanisms and the development of more refined diagnostic and monitoring tools will further improve the outcomes for individuals affected by these conditions.
References
- 1. Multiple Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) Newborn Screening in Italy: Five Years’ Experience from a Nationwide Program [mdpi.com]
- 3. omjournal.org [omjournal.org]
- 4. idph.state.il.us [idph.state.il.us]
- 5. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of acyl-CoA dehydrogenase activity in cultured skin fibroblasts and blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
The Functional Interplay of Carnitine Acyltransferases with Decanoyl-L-carnitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine acyltransferases are a family of enzymes crucial for cellular energy metabolism, facilitating the transport of fatty acids across mitochondrial membranes for β-oxidation. This guide provides an in-depth exploration of the function of these enzymes, with a specific focus on their interaction with decanoyl-L-carnitine, a medium-chain acylcarnitine. Understanding this interaction is pivotal for research into metabolic disorders and the development of novel therapeutic strategies.
Decanoyl-L-carnitine is an ester derivative of L-carnitine and decanoic acid, a ten-carbon fatty acid.[1] As an intermediate in fatty acid metabolism, its fate is intricately linked to the activity of various carnitine acyltransferases, including Carnitine Palmitoyltransferase I (CPT1), Carnitine Palmitoyltransferase II (CPT2), and Carnitine Octanoyltransferase (CROT). These enzymes catalyze the reversible transfer of acyl groups between L-carnitine and coenzyme A (CoA), a key process in the regulation of fatty acid oxidation.[2]
This technical guide will delve into the biochemical functions, quantitative kinetics, experimental methodologies, and associated signaling pathways related to the interaction of carnitine acyltransferases with decanoyl-L-carnitine.
Biochemical Function and Metabolic Role
The primary role of the carnitine shuttle, orchestrated by carnitine acyltransferases, is to transport long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs. However, these enzymes also play a significant role in the metabolism of medium-chain fatty acids like decanoic acid.
Carnitine Palmitoyltransferase I (CPT1) , located on the outer mitochondrial membrane, catalyzes the conversion of acyl-CoAs to acylcarnitines. While its primary substrates are long-chain acyl-CoAs, it also exhibits activity towards medium-chain substrates like decanoyl-CoA.[3] This reaction is a rate-limiting step in fatty acid oxidation.[4]
Carnitine Palmitoyltransferase II (CPT2) , situated on the inner mitochondrial membrane, catalyzes the reverse reaction, converting acylcarnitines back to acyl-CoAs within the mitochondrial matrix, making them available for β-oxidation.
Carnitine Octanoyltransferase (CROT) is a peroxisomal enzyme that exhibits high activity with medium-chain acyl-CoAs, including those with 6 to 10 carbon atoms.[5] It facilitates the transport of medium-chain fatty acids from peroxisomes, where they can undergo initial oxidation, to mitochondria for complete oxidation.[6]
The interplay of these enzymes determines the metabolic fate of decanoyl-L-carnitine, influencing cellular energy production and potentially impacting various signaling pathways.
Quantitative Data on Enzyme Kinetics
The following tables summarize the available quantitative data on the kinetic parameters of carnitine acyltransferases with decanoyl-CoA and related medium-chain acyl-CoAs.
| Enzyme | Substrate | K_m_ / K_0.5_ (µM) | V_max_ (nmol/min/mg protein) | k_cat_ (s⁻¹) | Source Organism | Reference |
| Carnitine Palmitoyltransferase I (CPT1) | Decanoyl-CoA | 3 | Not Reported | Not Reported | Rat Heart Mitochondria | [3] |
| Carnitine Acetyltransferase (CrAT) | Decanoyl-CoA | Not Reported | Not Reported | Not Reported | Pigeon Breast Muscle | [7] |
| Carnitine Octanoyltransferase (CROT) | Octanoyl-CoA | 24 | Not Reported | 21 | Recombinant Human | [6] |
Note: Data for decanoyl-CoA is limited. Octanoyl-CoA is a close structural analog and its kinetic parameters with CROT provide valuable insight.
Experimental Protocols
Measurement of Carnitine Acyltransferase Activity
A common method for determining the activity of carnitine acyltransferases is a continuous spectrophotometric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This method measures the rate of Coenzyme A (CoA-SH) release during the conversion of an acyl-CoA and L-carnitine to the corresponding acylcarnitine.
Principle: The thiol group of the released CoA-SH reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified by measuring the absorbance at 412 nm.
Reagents:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
DTNB solution (10 mM in Tris-HCl buffer)
-
L-carnitine solution (100 mM in water)
-
Decanoyl-CoA solution (or other acyl-CoA substrate) (1 mM in water)
-
Enzyme preparation (isolated mitochondria, purified enzyme, or cell lysate)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and L-carnitine in a cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the enzyme preparation.
-
Start the measurement by adding the decanoyl-CoA substrate.
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of TNB formation, using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹ at 412 nm).
A detailed protocol for measuring CPT2 activity using tandem mass spectrometry has also been described, offering higher specificity and sensitivity.[8] This method involves a coupled reaction system where the carnitine produced is converted to acetylcarnitine, which is then quantified.[8]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving Decanoyl-L-carnitine
Recent evidence suggests that acylcarnitines, particularly medium and long-chain species, can act as signaling molecules, notably in the context of inflammation. While direct studies on decanoyl-L-carnitine are limited, research on other medium-chain acylcarnitines provides a strong indication of its potential roles.
Pro-inflammatory Signaling
Medium and long-chain acylcarnitines have been shown to induce pro-inflammatory signaling pathways in macrophages.[9][10][11] This signaling appears to be independent of Toll-like receptors (TLRs) but dependent on the adaptor protein MyD88.[10][11] The proposed pathway involves the activation of downstream kinases such as c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), leading to the activation of the transcription factor NF-κB.[9][11] This, in turn, upregulates the expression of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[9][11] Given its structure, it is plausible that decanoyl-L-carnitine could also activate this pathway. L-carnitine itself has been shown to suppress NF-κB activity in lipopolysaccharide-stimulated macrophages.
Conclusion
Carnitine acyltransferases play a vital and complex role in the metabolism of decanoyl-L-carnitine. The substrate specificities and kinetic parameters of CPT1, CPT2, and CROT dictate the flux of this medium-chain acylcarnitine between cellular compartments, influencing energy homeostasis. Furthermore, emerging evidence points towards a role for medium-chain acylcarnitines as signaling molecules in inflammatory pathways. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate functions of carnitine acyltransferases and their interactions with decanoyl-L-carnitine. A deeper understanding of these processes holds significant promise for the development of novel therapeutic interventions for a range of metabolic and inflammatory diseases.
References
- 1. Carnitine O-octanoyltransferase - Wikipedia [en.wikipedia.org]
- 2. Effect of malonyl-CoA on the kinetics and substrate cooperativity of membrane-bound carnitine palmitoyltransferase of rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 4. Crystal structure of mouse carnitine octanoyltransferase and molecular determinants of substrate selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tandem mass spectrometric assay for the determination of carnitine palmitoyltransferase II activity in muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Effect of L-carnitine on the synthesis of nitric oxide in RAW 264·7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of Decanoyl-L-carnitine Chloride in Human Plasma by HPLC-MS/MS
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantification of Decanoyl-L-carnitine chloride in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Decanoyl-L-carnitine is a medium-chain acylcarnitine that serves as a crucial intermediate in fatty acid metabolism.[1][2] Its accurate quantification in biological matrices is essential for studying metabolic disorders, including medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, and for monitoring therapeutic interventions.[3] This method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation and detection by mass spectrometry, offering high throughput and reliability for clinical and research applications.[4]
Introduction
L-carnitine and its acyl esters, known as acylcarnitines, are essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a key process in cellular energy production.[1][5] Decanoyl-L-carnitine, a C10 acylcarnitine, is a specific biomarker for MCAD deficiency.[3] The analytical challenge in quantifying acylcarnitines lies in their polar nature and the presence of endogenous isomers.[6][7] HPLC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity, specificity, and ability to perform multiplexed analysis without the need for derivatization.[1][4] This document provides a detailed protocol for the extraction and quantification of this compound from human plasma.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)[3]
-
Decanoyl-d3-L-carnitine (internal standard)[7]
-
Methanol (HPLC Grade)
-
Acetonitrile (B52724) (HPLC Grade)
-
Formic acid (LC-MS Grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS Grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
-
Thaw frozen human plasma samples on ice.
-
Spike 50 µL of plasma with 10 µL of the internal standard working solution (Decanoyl-d3-L-carnitine).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for HPLC-MS/MS analysis.
HPLC Conditions
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 5 mM Ammonium acetate in water with 0.1% Formic Acid |
| Mobile Phase B | 95% Acetonitrile in 5mM ammonium acetate solution with 0.1% Formic Acid[8] |
| Gradient | 95% B to 50% B over 5 min, hold at 50% B for 2 min, then return to 95% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min[8] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | SCIEX Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Decanoyl-L-carnitine: 316.2 -> 85.0; Decanoyl-d3-L-carnitine: 319.2 -> 85.0 |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 60 psi |
Data Presentation
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The curve was linear over the concentration range of 1 to 1000 ng/mL.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.18 |
| 250 | 2.95 |
| 500 | 5.89 |
| 1000 | 11.75 |
Quality Control Samples
Quality control (QC) samples at three concentration levels were analyzed to assess the accuracy and precision of the method.
| QC Level | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low | 10 | 9.8 | 98.0 | 4.5 |
| Medium | 100 | 102.3 | 102.3 | 3.2 |
| High | 800 | 790.1 | 98.8 | 2.8 |
Visualizations
Caption: Experimental workflow for the quantification of Decanoyl-L-carnitine.
Caption: Role of Carnitine in Fatty Acid Beta-Oxidation.
Conclusion
The HPLC-MS/MS method presented here provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput clinical and research laboratories. This method can be a valuable tool for the diagnosis and monitoring of metabolic disorders related to fatty acid oxidation.
References
- 1. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 2. Human Metabolome Database: Showing metabocard for Decanoylcarnitine (HMDB0000651) [hmdb.ca]
- 3. 癸酰基- L -肉碱 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bevital.no [bevital.no]
Application Note: Quantitative Analysis of Decanoyl-L-carnitine chloride in Dried Blood Spots by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Decanoyl-L-carnitine chloride (C10) in dried blood spots (DBS) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is crucial for researchers, scientists, and drug development professionals involved in newborn screening for inborn errors of metabolism, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. The protocol outlines a straightforward sample preparation procedure involving solvent extraction and the use of a stable isotope-labeled internal standard, followed by rapid and sensitive LC-MS/MS analysis. The method demonstrates excellent performance in terms of linearity, precision, and accuracy, making it suitable for high-throughput screening.
Introduction
Decanoyl-L-carnitine is a medium-chain acylcarnitine that serves as a critical biomarker for inherited metabolic disorders affecting fatty acid β-oxidation.[1] Elevated levels of C10 and other medium-chain acylcarnitines in blood are indicative of MCAD deficiency, a condition that can lead to severe metabolic crises in newborns if not diagnosed and managed early.[2] Analysis of acylcarnitines in DBS is the standard method for newborn screening due to the ease of sample collection, transport, and storage.[3]
Tandem mass spectrometry (MS/MS) is the preferred technology for this analysis due to its high sensitivity, specificity, and multiplexing capabilities, allowing for the simultaneous measurement of multiple acylcarnitines and amino acids.[4] This application note details a robust LC-MS/MS method for the accurate quantification of Decanoyl-L-carnitine in DBS.
Experimental Protocols
Materials and Reagents
-
This compound standard (Cayman Chemical or equivalent)
-
Decanoyl-L-carnitine-d3 (C10-d3) internal standard (Cayman Chemical or equivalent)[5]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Whatman 903 or equivalent DBS cards
-
Human whole blood (for calibration standards and quality controls)
Instrumentation
-
UHPLC system (e.g., Shimadzu Nexera, Agilent 1200 Series, or equivalent)
-
Triple quadrupole mass spectrometer (e.g., SCIEX API 4500, Agilent 6460, or equivalent) equipped with an electrospray ionization (ESI) source.[1][4]
Preparation of Standards and Internal Standard Solution
-
Stock Solutions: Prepare individual stock solutions of Decanoyl-L-carnitine and C10-d3 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Decanoyl-L-carnitine stock solution with methanol to prepare a series of working standard solutions for spiking into whole blood to create calibrators and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the C10-d3 stock solution with the extraction solvent (85:15 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 0.04 µM.
Sample Preparation
-
DBS Punching: Using a manual or automated DBS puncher, punch a 3.0 mm or 3.2 mm disc from the center of the dried blood spot into a 96-well plate or microcentrifuge tube.[4][6]
-
Extraction: To each well or tube containing a DBS disc, add 100-200 µL of the IS working solution.[4][6]
-
Incubation: Seal the plate or cap the tubes and incubate at room temperature for 20-30 minutes on a microplate shaker.[6]
-
Centrifugation: Centrifuge the samples for 10 minutes at approximately 4000 rpm to pellet the filter paper and any precipitated proteins.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate or vial for LC-MS/MS analysis.
Note: Some protocols include a derivatization step with butanolic HCl after extraction to enhance sensitivity. However, non-derivatized methods, as described here, are also widely used and offer simpler sample preparation.[1]
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | HILIC or C18 column (e.g., Raptor HILIC-Si 2.7 µm, 5 x 2.1 mm)[1] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Isocratic or a shallow gradient optimized for separation from isomers |
| Flow Rate | 0.5 mL/min[7] |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.0 kV[1] |
| Source Temperature | 150 - 600 °C (instrument dependent)[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The following MRM transitions should be monitored:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Decanoyl-L-carnitine (C10) | 316.3 | 85.1 |
| Decanoyl-L-carnitine-d3 (C10-d3) | 319.2 | 85.1 |
The product ion at m/z 85 is a characteristic fragment for acylcarnitines.[1]
Data Presentation
Method Performance Characteristics
The performance of this method for the analysis of Decanoyl-L-carnitine in dried blood spots is summarized below. The data demonstrates the method's suitability for quantitative analysis.
| Parameter | Result |
| Linearity (Concentration Range) | 0.2 - 50 µM |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Limit of Quantification (LOQ) | < 0.2 µmol/L[8] |
Note: These are typical performance characteristics and may vary depending on the specific instrumentation and laboratory conditions. It is recommended that each laboratory validates the method and establishes its own performance criteria.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Decanoyl-L-carnitine analysis in DBS.
Fatty Acid β-Oxidation Pathway and MCAD Deficiency
Caption: Simplified pathway of MCAD deficiency leading to C10 accumulation.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantitative analysis of this compound in dried blood spots. The simple extraction protocol and robust analytical performance make it an ideal tool for researchers in the field of newborn screening and metabolic disease research. This application note serves as a comprehensive guide for the implementation of this assay in a high-throughput laboratory setting.
References
- 1. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]
- 2. omjournal.org [omjournal.org]
- 3. restek.com [restek.com]
- 4. agilent.com [agilent.com]
- 5. Dataset from dried blood spot acylcarnitine for detection of Carnitine-Acylcarnitine Translocase (CACT) deficiency and Carnitine Palmitoyl Transferase 2 (CPT2) deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]
- 7. DSpace [diposit.ub.edu]
- 8. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantification of Decanoyl-L-carnitine using Deuterated Decanoyl-L-carnitine-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Decanoyl-L-carnitine is a medium-chain acylcarnitine that plays a crucial role in fatty acid metabolism. It is an intermediate in the transport of decanoic acid into the mitochondria for subsequent β-oxidation. The accurate quantification of Decanoyl-L-carnitine and other acylcarnitines in biological matrices such as plasma, serum, and dried blood spots is essential for the diagnosis and monitoring of inherited metabolic disorders, including medium-chain acyl-CoA dehydrogenase deficiency (MCADD).
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of acylcarnitines due to its high sensitivity, specificity, and throughput.[1] The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise quantification by correcting for variations in sample preparation, matrix effects, and instrument response. Deuterated Decanoyl-L-carnitine-d3, being chemically identical to the endogenous analyte but with a different mass, is an ideal internal standard for the quantification of Decanoyl-L-carnitine.[2][3] This document provides detailed application notes and protocols for the use of Decanoyl-L-carnitine-d3 as an internal standard in LC-MS/MS-based quantification of Decanoyl-L-carnitine.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. It relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest (the internal standard) to the sample at the beginning of the sample preparation process. The internal standard and the endogenous analyte behave identically during extraction, derivatization, and chromatography. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio is independent of sample losses during preparation and variations in injection volume or ionization efficiency.
Caption: Principle of internal standard use in LC-MS/MS.
Experimental Protocols
The following protocols are generalized and may require optimization for specific matrices or instrumentation.
Materials and Reagents
-
Decanoyl-L-carnitine analytical standard
-
Decanoyl-L-carnitine-d3 (chloride) internal standard[3]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma/serum (or other biological matrix)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., equipped with a C18 reversed-phase column and a triple quadrupole mass spectrometer)
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Decanoyl-L-carnitine in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Decanoyl-L-carnitine-d3 in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create calibration standards at appropriate concentrations. Prepare a working internal standard solution by diluting the internal standard stock solution with methanol to a final concentration of, for example, 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Decanoyl-L-carnitine-d3) to each sample, calibrator, and quality control sample, except for the blank matrix.
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is then increased to elute the analytes. For example, 5% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Decanoyl-L-carnitine: The precursor ion is the protonated molecule [M+H]+. The product ion is typically the fragment at m/z 85, corresponding to the carnitine moiety.
-
Decanoyl-L-carnitine-d3: The precursor ion is [M+3+H]+. The product ion is also m/z 85.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.
-
Caption: Experimental workflow for acylcarnitine analysis.
Data Presentation and Performance Characteristics
The use of Decanoyl-L-carnitine-d3 as an internal standard allows for the development of robust and reliable quantitative methods. The performance of such methods is typically evaluated for linearity, precision, accuracy, and sensitivity.
Table 1: Method Validation Parameters for Acylcarnitine Quantification using Deuterated Internal Standards
| Parameter | Decanoyl-L-carnitine (C10) | Reference |
| Linearity Range | 2 - 20 ng/mL (in urine) | [4] |
| Correlation Coefficient (r²) | > 0.99 | [4] |
| Precision (CV%) | < 15% | [2][5] |
| Accuracy (Bias %) | -1.7% to +14.7% | [4] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL (in urine) | [4] |
Note: The values presented in this table are examples from a published method and may vary depending on the specific experimental conditions, matrix, and instrumentation.
Table 2: Example MRM Transitions for Decanoyl-L-carnitine and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Decanoyl-L-carnitine | 316.3 | 85.1 |
| Decanoyl-L-carnitine-d3 | 319.3 | 85.1 |
Conclusion
The use of deuterated Decanoyl-L-carnitine-d3 as an internal standard is a cornerstone of modern, high-precision LC-MS/MS methods for the quantification of Decanoyl-L-carnitine. This approach effectively mitigates the analytical challenges posed by complex biological matrices, leading to reliable and accurate data crucial for clinical diagnostics and metabolic research. The protocols and data presented herein provide a solid foundation for researchers and scientists to develop and validate their own quantitative acylcarnitine assays.
References
Application Notes and Protocols for Studying Decanoyl-L-carnitine Chloride Metabolism in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine chloride is an acylcarnitine that plays a crucial role in cellular energy metabolism. It is involved in the transport of medium-chain fatty acids into the mitochondria for their subsequent β-oxidation.[1] Understanding the metabolic fate of this compound is essential for elucidating its physiological roles and therapeutic potential. This document provides detailed application notes and protocols for studying the metabolism of this compound using in vitro cell culture models, primarily focusing on human hepatoma cell lines (HepG2) and primary hepatocytes, which are well-established models for studying hepatic lipid metabolism.[2][3][4]
Recommended Cell Culture Models
Primary Hepatocytes
Primary hepatocytes are considered the gold standard for in vitro drug metabolism studies as they retain the metabolic capabilities of the liver. However, their availability and limited lifespan in culture can be challenging.
HepG2 Cell Line
The HepG2 cell line, derived from a human hepatocellular carcinoma, is a widely used and well-characterized model for studying liver metabolism. These cells are robust, easy to culture, and express a range of metabolic enzymes, making them a suitable alternative to primary hepatocytes for initial screening and mechanistic studies.
Experimental Protocols
Protocol 1: General Cell Culture of HepG2 Cells
This protocol outlines the basic steps for maintaining and passaging HepG2 cells to ensure healthy and viable cultures for metabolic studies.
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Thawing and Seeding:
-
Rapidly thaw a cryopreserved vial of HepG2 cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 1,000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
-
-
Cell Maintenance and Passaging:
-
Observe the cells daily under a microscope. Cells should be passaged when they reach 80-90% confluency.
-
Aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2 mL of 0.25% Trypsin-EDTA solution to the flask and incubate for 2-3 minutes at 37°C until the cells detach.
-
Neutralize the trypsin by adding 8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed new T-75 flasks or multi-well plates at a density of 2 x 10^5 cells/mL.
-
Change the culture medium every 2-3 days.
-
Protocol 2: Metabolic Stability of this compound in HepG2 Cells
This protocol describes a method to determine the rate at which this compound is metabolized by HepG2 cells.
Materials:
-
HepG2 cells cultured in 12-well plates
-
This compound stock solution (e.g., 10 mM in sterile water)
-
DMEM (serum-free)
-
Internal standard (e.g., [D3]-Decanoyl-L-carnitine)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed HepG2 cells in 12-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and grow for 24-48 hours.
-
Treatment:
-
On the day of the experiment, aspirate the growth medium and wash the cells twice with warm, sterile PBS.
-
Add 1 mL of serum-free DMEM containing a final concentration of 10 µM this compound to each well.
-
Incubate the plates at 37°C.
-
-
Sample Collection:
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect 100 µL aliquots of the incubation medium from triplicate wells.
-
Immediately quench the metabolic activity by adding 200 µL of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to LC-MS vials for analysis.
-
Analyze the concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Protocol 3: Metabolite Identification of this compound
This protocol aims to identify the major metabolites of this compound formed by HepG2 cells.
Materials:
-
HepG2 cells cultured in 6-well plates
-
This compound stock solution
-
Serum-free DMEM
-
Methanol (B129727) (ice-cold)
-
LC-High-Resolution Mass Spectrometry (HRMS) system
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 2, but use 6-well plates and a higher concentration of this compound (e.g., 50 µM) to ensure detectable levels of metabolites. Incubate for a longer period (e.g., 4-24 hours).
-
Sample Collection and Extraction:
-
At the end of the incubation period, collect the entire volume of the incubation medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well to lyse the cells and extract intracellular metabolites.
-
Scrape the cells and combine the cell lysate with the collected medium.
-
-
Sample Processing and Analysis:
-
Centrifuge the combined sample to pellet cell debris.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-HRMS analysis.
-
Analyze the samples using an LC-HRMS system to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.
-
Data Presentation
The following tables present hypothetical quantitative data for the metabolism of this compound in different cell culture models. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.
Table 1: Metabolic Stability of this compound (10 µM) in Hepatocyte Models
| Time (minutes) | HepG2 Cells (% Remaining) | Primary Human Hepatocytes (% Remaining) |
| 0 | 100.0 ± 5.0 | 100.0 ± 4.5 |
| 15 | 85.2 ± 4.2 | 75.1 ± 3.8 |
| 30 | 72.5 ± 3.5 | 56.4 ± 3.1 |
| 60 | 51.8 ± 2.9 | 31.0 ± 2.5 |
| 120 | 27.3 ± 2.1 | 9.8 ± 1.5 |
| 240 | 7.9 ± 1.2 | 1.2 ± 0.5 |
| t1/2 (min) | ~75 | ~40 |
Table 2: Major Metabolites of this compound (50 µM) after 24-hour Incubation
| Metabolite | HepG2 Cells (Peak Area Ratio to Internal Standard) | Primary Human Hepatocytes (Peak Area Ratio to Internal Standard) |
| Octanoyl-L-carnitine | 0.85 ± 0.12 | 1.52 ± 0.21 |
| Hexanoyl-L-carnitine | 0.42 ± 0.08 | 0.98 ± 0.15 |
| Butyryl-L-carnitine | 0.21 ± 0.05 | 0.55 ± 0.09 |
| Acetyl-L-carnitine | 1.23 ± 0.18 | 2.87 ± 0.35 |
| Free L-carnitine | 2.54 ± 0.31 | 4.11 ± 0.45 |
Visualization of Pathways and Workflows
Metabolic Pathway of this compound
The primary metabolic pathway for Decanoyl-L-carnitine is mitochondrial β-oxidation.
Caption: Mitochondrial β-oxidation of Decanoyl-L-carnitine.
Proposed Signaling Pathway Involvement
Decanoyl-L-carnitine, by providing substrate for β-oxidation, can influence cellular energy status and thereby modulate the activity of key metabolic regulators like AMP-activated protein kinase (AMPK).
Caption: Proposed influence of Decanoyl-L-carnitine metabolism on the AMPK signaling pathway.
Experimental Workflow
A logical workflow for investigating the metabolism of this compound in cell culture.
Caption: Experimental workflow for studying this compound metabolism.
References
- 1. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exogenous L-carnitine ameliorates burn-induced cellular and mitochondrial injury of hepatocytes by restoring CPT1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Decanoyl-L-carnitine in Animal Models of Fatty Acid Oxidation Defects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid oxidation (FAO) disorders are a group of inherited metabolic conditions that impair the body's ability to break down fatty acids for energy. This can lead to severe clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, and rhabdomyolysis, particularly during periods of fasting or metabolic stress. Animal models are crucial for understanding the pathophysiology of these disorders and for developing novel therapeutic strategies.[1][2]
L-carnitine and its acyl esters are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3][4] While L-carnitine supplementation is a common therapeutic approach, its efficacy can be limited, and it remains a subject of debate.[5][6][7] Medium-chain triglycerides (MCTs) are also used as an alternative energy source, as they can be metabolized bypassing the defective long-chain FAO steps.[1] However, recent research suggests that the direct supplementation of medium-chain acylcarnitines, such as octanoylcarnitine (B1202733), may offer a more targeted and efficient therapeutic benefit by directly providing intermediates for mitochondrial metabolism.[8]
This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of Decanoyl-L-carnitine (C10-carnitine) in animal models of FAO defects. While direct experimental data for Decanoyl-L-carnitine is emerging, the protocols and principles outlined here are based on established methodologies for studying FAO disorders and the well-documented effects of L-carnitine and other medium-chain acylcarnitines. One study has shown that decanoylcarnitine (B1670086) can improve mitochondrial dysfunction in a model of Hepatitis B virus infection by enhancing fatty acid β-oxidation, suggesting its potential in other mitochondrial disorders.
Animal Models of Fatty Acid Oxidation Defects
Several mouse models have been developed to mimic human FAO disorders. These models are invaluable for studying disease mechanisms and for the preclinical evaluation of therapeutic agents like Decanoyl-L-carnitine.
Commonly Used Mouse Models:
| Model | Deficient Enzyme | Key Phenotypes | Reference |
| VLCAD-/- | Very Long-Chain Acyl-CoA Dehydrogenase | Cold intolerance, hypoglycemia, hepatic steatosis, cardiomyopathy | [1] |
| LCAD-/- | Long-Chain Acyl-CoA Dehydrogenase | Cardiac hypertrophy, elevated myocardial triglycerides | [5] |
| CPT2-/- | Carnitine Palmitoyltransferase II | Neonatal lethality (systemic knockout), muscle weakness, myopathy (muscle-specific knockout) | [1] |
| SCAD-/- | Short-Chain Acyl-CoA Dehydrogenase | Often asymptomatic, may show mild metabolic abnormalities under stress | [1] |
Quantitative Data Summary: Effects of Related Compounds in FAO Disorder Models
The following tables summarize quantitative data from studies on L-carnitine and octanoylcarnitine supplementation in animal models of FAO defects. This data provides a basis for hypothesizing the potential effects of Decanoyl-L-carnitine.
Table 1: Effects of L-carnitine Supplementation on Myocardial Triglycerides in LCAD-/- Mice
| Treatment Group | Myocardial Triglyceride Content (% of total lipid) | Cardiac Function (Ejection Fraction %) | Reference |
| LCAD-/- Control | 1.5 ± 0.2 | 55 ± 3 | [5] |
| LCAD-/- + L-carnitine | 0.8 ± 0.1 | 57 ± 4 | [5] |
| Wild-Type Control | 0.7 ± 0.1 | 60 ± 2 | [5] |
| Data are presented as mean ± SEM. *p < 0.05 compared to LCAD-/- Control. L-carnitine was supplemented orally for 4 weeks. |
Table 2: Effects of Oral Octanoylcarnitine on Exercise Tolerance in LCAD-/- Mice
| Treatment Group | Treadmill Running Distance (meters) | Blood Lactate (B86563) Post-Exercise (mmol/L) | Reference |
| LCAD-/- + Vehicle | 450 ± 50 | 12.5 ± 1.5 | [8] |
| LCAD-/- + Octanoylcarnitine | 800 ± 75 | 8.2 ± 1.0 | [8] |
| Wild-Type + Vehicle | 1000 ± 100 | 7.5 ± 0.8 | [8] |
| *Data are presented as mean ± SEM. *p < 0.05 compared to LCAD-/- + Vehicle. A single oral gavage of octanoylcarnitine was administered 20 minutes before the treadmill challenge. |
Experimental Protocols
Protocol 1: Induction of Metabolic Stress in FAO Defect Animal Models
Objective: To induce a disease phenotype in animal models of FAO defects for the evaluation of therapeutic interventions.
Materials:
-
Animal model of a specific FAO defect (e.g., VLCAD-/- mice) and wild-type controls.
-
Standard rodent chow and fasting cages.
-
Cold room or temperature-controlled chamber (for cold stress).
-
Treadmill for rodents (for exercise stress).
Procedure:
-
Fasting Stress:
-
House mice individually in cages with free access to water but no food.
-
The duration of fasting will depend on the specific mouse model and the severity of the phenotype (typically 4-24 hours).
-
Monitor animals closely for signs of hypoglycemia and distress.
-
Collect blood samples at baseline and at the end of the fasting period for analysis of glucose, ketones, and acylcarnitine profiles.
-
-
Cold Stress:
-
Place mice in a pre-cooled environment (e.g., 4°C).
-
Monitor core body temperature using a rectal probe at regular intervals.
-
The duration of cold exposure will depend on the model (typically 1-4 hours).
-
Terminate the experiment if body temperature drops below a pre-determined critical point (e.g., 30°C).
-
-
Exercise Stress:
-
Acclimatize mice to the treadmill for several days before the experiment.
-
On the day of the experiment, subject the mice to a defined exercise protocol (e.g., constant speed or incremental speed).
-
Measure the total distance run and time to exhaustion.
-
Collect blood samples before and immediately after exercise for lactate and acylcarnitine analysis.
-
Protocol 2: Administration of Decanoyl-L-carnitine to Mouse Models
Objective: To deliver Decanoyl-L-carnitine to animal models of FAO defects in a consistent and reproducible manner.
Materials:
-
Decanoyl-L-carnitine powder.
-
Vehicle for dissolution (e.g., sterile water, saline, or a palatable vehicle for oral administration).
-
Oral gavage needles or equipment for administration in drinking water/food.
-
Sterile syringes and needles for intraperitoneal (i.p.) injection.
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required dose of Decanoyl-L-carnitine based on the animal's body weight (e.g., 50-200 mg/kg). This dose range is based on effective doses of related compounds like L-carnitine.[9]
-
Dissolve the Decanoyl-L-carnitine powder in the chosen vehicle to the desired final concentration. Ensure complete dissolution.
-
Prepare fresh solutions daily to ensure stability.
-
-
Administration Routes:
-
Oral Gavage:
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus and deliver the calculated volume of the solution.
-
This method ensures accurate dosing.
-
-
Drinking Water:
-
Dissolve the total daily dose in the estimated daily water consumption volume.
-
Monitor water intake to ensure the animals are receiving the intended dose. This method is less stressful for chronic studies but provides less precise dosing.
-
-
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse and inject the solution into the peritoneal cavity.
-
This route provides rapid systemic delivery.
-
-
Experimental Workflow for Evaluating Decanoyl-L-carnitine Efficacy
Caption: Workflow for evaluating Decanoyl-L-carnitine in FAO defect models.
Protocol 3: Measurement of Fatty Acid Oxidation Rates in Tissue Homogenates
Objective: To determine the effect of Decanoyl-L-carnitine on the rate of fatty acid oxidation in tissues from animal models of FAO defects.
Materials:
-
Tissue samples (e.g., liver, heart, skeletal muscle) from treated and control animals.
-
Homogenization buffer (e.g., STE buffer: 0.25 M sucrose, 10 mM Tris, 1 mM EDTA, pH 7.4).
-
Radiolabeled fatty acid substrate (e.g., [1-14C]palmitate).
-
Reaction buffer containing cofactors (e.g., ATP, CoA, L-carnitine).
-
Scintillation vials and scintillation fluid.
-
Scintillation counter.
Procedure:
-
Tissue Homogenization:
-
Excise tissues quickly and place them in ice-cold homogenization buffer.
-
Homogenize the tissue using a Dounce or Potter-Elvehjem homogenizer on ice.
-
Determine the protein concentration of the homogenate using a standard assay (e.g., Bradford assay).
-
-
FAO Assay:
-
Prepare a reaction mixture containing the radiolabeled fatty acid substrate, cofactors, and the tissue homogenate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
The β-oxidation of [1-14C]palmitate will produce [14C]acetyl-CoA, which can be further oxidized in the TCA cycle to release 14CO2.
-
Alternatively, the production of acid-soluble metabolites can be measured as an indicator of incomplete β-oxidation.
-
-
Measurement of Radioactivity:
-
Trap the released 14CO2 using a suitable trapping agent (e.g., a filter paper soaked in NaOH) placed in a sealed flask.
-
Terminate the reaction by adding perchloric acid.
-
Transfer the trapping agent to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Express the FAO rate as nmol of substrate oxidized per mg of protein per hour.
-
Signaling Pathways and Logical Relationships
Mitochondrial Fatty Acid β-Oxidation Pathway
Caption: The carnitine-dependent transport and β-oxidation of long-chain fatty acids.
Proposed Mechanism of Decanoyl-L-carnitine in FAO Defects
Caption: Hypothesized mechanism of Decanoyl-L-carnitine in bypassing long-chain FAO defects.
Conclusion
The investigation of Decanoyl-L-carnitine as a therapeutic agent for FAO disorders holds significant promise. By providing a readily metabolizable medium-chain acylcarnitine, it has the potential to bypass the enzymatic defects in long-chain FAO, thereby restoring mitochondrial energy production and alleviating the clinical manifestations of these debilitating diseases. The protocols and conceptual frameworks provided in this document offer a comprehensive guide for researchers to systematically evaluate the efficacy and mechanisms of action of Decanoyl-L-carnitine in relevant animal models. Further research in this area is warranted to translate these preclinical findings into novel therapies for patients with FAO disorders.
References
- 1. A Review of Fatty Acid Oxidation Disorder Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse models for disorders of mitochondrial fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Defects of Fatty Acid Oxidation and the Carnitine Shuttle System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial dysfunction in fatty acid oxidation disorders: insights from human and animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MITOCHONDRIAL FATTY ACID OXIDATION DISORDERS: PATHOPHYSIOLOGICAL STUDIES IN MOUSE MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral octanoylcarnitine alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-carnitine supplementation attenuates NAFLD progression and cardiac dysfunction in a mouse model fed with methionine and choline-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Tracing with Labeled Decanoyl-L-carnitine chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in biological systems.[1] Labeled Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, serves as a valuable tracer for investigating fatty acid oxidation (FAO) and mitochondrial function.[2][3] Decanoyl-L-carnitine is an intermediate in the transport of decanoic acid into the mitochondrial matrix for β-oxidation.[2] This document provides detailed application notes and experimental protocols for the use of stable isotope-labeled this compound in metabolic research, particularly for studies involving metabolic disorders and drug development.
Decanoyl-L-carnitine is a diagnostic biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited disorder of fatty acid metabolism. The use of labeled Decanoyl-L-carnitine allows for the direct measurement of its metabolic fate and the assessment of enzymatic activity within the FAO pathway. These application notes are intended for researchers in academia and the pharmaceutical industry.
Key Applications
-
Quantifying Medium-Chain Fatty Acid Oxidation (MCFAO) Rates: Directly tracing the flux of decanoyl moieties through the β-oxidation spiral.
-
Assessing Mitochondrial Function: Investigating the efficiency of medium-chain fatty acid transport and oxidation within the mitochondria.
-
Drug Discovery and Development: Evaluating the effects of therapeutic candidates on fatty acid metabolism in various disease models.
-
Understanding Disease Pathophysiology: Elucidating the role of altered fatty acid metabolism in diseases such as non-alcoholic fatty liver disease (NAFLD), cardiovascular diseases, and cancer.
Experimental Workflow Overview
A typical stable isotope tracing experiment using labeled this compound involves several key stages, from cell culture and labeling to sample analysis and data interpretation. The general workflow is outlined below.
References
- 1. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 2. Carnitine/Acylcarnitine Standards for Mass Spectrometry | Cambridge Isotope Laboratories [isotope.com]
- 3. Hyperpolarized [1-13C]Acetyl-l-Carnitine Probes Tricarboxylic Acid Cycle Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acylcarnitine Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylcarnitines are essential intermediates in cellular energy metabolism, primarily involved in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.[1][2] The profiling of acylcarnitines in various biological matrices serves as a critical diagnostic tool for inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias.[3][4][5][6] Furthermore, alterations in acylcarnitine profiles have been increasingly recognized as potential biomarkers for complex diseases such as type 2 diabetes and are utilized in drug development to assess metabolic effects and potential mitochondrial toxicity.[4][7][8]
This document provides detailed application notes and standardized protocols for the preparation of various biological samples for acylcarnitine analysis, predominantly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][9]
Principles of Acylcarnitine Analysis
The analytical workflow for acylcarnitine profiling typically involves sample preparation, followed by instrumental analysis. Tandem mass spectrometry (MS/MS) is the preferred technology due to its high sensitivity, specificity, and multiplexing capabilities, allowing for the simultaneous quantification of a wide range of acylcarnitine species.[4][10] Electrospray ionization (ESI) is the most common ionization technique for acylcarnitines.[4]
The core of the sample preparation is to extract the acylcarnitines from the complex biological matrix, remove interfering substances like proteins and salts, and in some cases, derivatize the analytes to improve their chromatographic and mass spectrometric properties.[11][12]
Sample Preparation Techniques
The choice of sample preparation technique depends on the biological matrix, the specific acylcarnitines of interest (short-chain vs. long-chain), and the analytical platform.[13] Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Plasma and Serum
Plasma and serum are common matrices for acylcarnitine profiling, providing a systemic snapshot of metabolic status.[14][15]
a. Protein Precipitation
This is a rapid and straightforward method suitable for high-throughput analysis.
-
Protocol:
-
To 10-50 µL of plasma or serum in a microcentrifuge tube, add 3-4 volumes of ice-cold acetonitrile (B52724) or methanol (B129727) containing a mixture of stable isotope-labeled internal standards (e.g., d3-C2, d3-C8, d3-C16).[4][16]
-
Vortex vigorously for 30 seconds to precipitate proteins.[4][16]
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[4][16]
-
Carefully transfer the supernatant to a new tube for analysis or further processing (e.g., derivatization).[16]
-
b. Derivatization (Butylation)
Derivatization to butyl esters can improve the chromatographic separation and detection of certain acylcarnitines.[4][7]
-
Protocol (following protein precipitation):
Dried Blood Spots (DBS)
DBS are widely used for newborn screening due to the ease of sample collection, storage, and transport.[3]
a. Solvent Extraction
-
Protocol:
-
Punch a 3.2 mm disk from the dried blood spot into a well of a 96-well microtiter plate.[10]
-
Add 100 µL of methanol containing the appropriate isotopic internal standards.[4][10]
-
Seal the plate and shake for 30-60 minutes at room temperature to elute the acylcarnitines.[4][10]
-
Transfer the methanol extract to a new plate.
-
The extract can be directly analyzed or subjected to derivatization.
-
b. Derivatization (Butylation)
-
Protocol (following solvent extraction):
Tissues
Tissue samples provide insights into the metabolic processes within specific organs.
a. Homogenization and Extraction
-
Protocol:
-
Weigh approximately 5 mg of frozen tissue into a pre-chilled 1.5 mL microcentrifuge tube. It is crucial to keep the tissue frozen to prevent metabolic changes.[17]
-
Add a known amount of isotopically labeled internal acylcarnitine standard to each sample.[1][17]
-
Homogenize the tissue using a bead-beating homogenizer (e.g., for 60 seconds at 4.5 m/s).[17]
-
Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant to a new tube for analysis.
-
Urine
Urine analysis can reveal the excretion patterns of acylcarnitines, which is particularly useful for diagnosing certain metabolic disorders.[13]
a. Ion-Exchange Chromatography
This method is recommended for short-chain acylcarnitines (C2 to C8).[13]
b. Solvent Extraction
This technique is effective for long-chain acylcarnitines (C10 to C18).[13]
-
Protocol:
-
Acidify the urine sample carefully.
-
Extract with butan-1-ol or hexan-2-ol for long-chain species.[13]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for different sample preparation and analysis methods.
| Parameter | Method | Matrix | Analyte(s) | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |
| Precision | UPLC-MS/MS | DBS & Plasma | 48 Acylcarnitines | - | - | - | [18] |
| (RSD) | 0.8 - 8.8% | ||||||
| Recovery | UPLC-MS/MS | DBS & Plasma | 48 Acylcarnitines | 103% (mean) | - | - | [18] |
| LOD | UPLC-MS/MS | DBS & Plasma | 48 Acylcarnitines | - | 0.002 - 0.063 µM | - | [18] |
| LOQ | UPLC-MS/MS | DBS & Plasma | 48 Acylcarnitines | - | - | 0.004 - 0.357 µM | [18] |
| Recovery | Isotope Labeling LC-MS | Urine | Acylcarnitines | 92.8 - 102.3% | - | - | [12] |
| Precision | UHPLC-MS/MS | DBS | 12 Acylcarnitines | < 10% (overall) | - | - | [19] |
| Accuracy | UHPLC-MS/MS | DBS | 12 Acylcarnitines | within 15% of theoretical | - | - | [19] |
Visualizations
Signaling Pathway: Carnitine Shuttle
The following diagram illustrates the role of the carnitine shuttle in transporting long-chain fatty acids into the mitochondria for β-oxidation, a process where acylcarnitines are key intermediates.
Experimental Workflow: Acylcarnitine Profiling from Plasma
This diagram outlines the major steps in a typical workflow for preparing plasma samples for acylcarnitine analysis.
Experimental Workflow: Acylcarnitine Profiling from Dried Blood Spots
This diagram illustrates the key steps for extracting and preparing acylcarnitines from dried blood spots for analysis.
References
- 1. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. it.restek.com [it.restek.com]
- 4. benchchem.com [benchchem.com]
- 5. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acylcarnitines: Analysis in Plasma and Whole Blood Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Isolation of acylcarnitines from urine: a comparison of methods and application to long-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acylcarnitine Quantitative Profile, Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 15. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A quantitative method for acylcarnitines and amino acids using high resolution chromatography and tandem mass spectrometry in newborn screening dried blood spot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization of Acylcarnitines for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylcarnitines are crucial intermediates in the metabolism of fatty acids, and their analysis is vital for the diagnosis of inborn errors of metabolism, as well as in drug development to assess mitochondrial toxicity. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for acylcarnitine profiling, gas chromatography-mass spectrometry (GC-MS) offers high chromatographic resolution and is a powerful tool for the identification and quantification of these compounds. However, due to the low volatility and polar nature of acylcarnitines, derivatization is a mandatory step to increase their volatility and thermal stability for GC-MS analysis.
This document provides detailed application notes and protocols for three key derivatization methods for the analysis of acylcarnitines by GC-MS:
-
Propyl Chloroformate Derivatization with in-situ N-Demethylation
-
Acyloxylactone Formation
-
Silylation
Method 1: Propyl Chloroformate Derivatization with in-situ N-Demethylation
Principle
This method involves a direct esterification of the carboxyl group of the acylcarnitine with propyl chloroformate in an aqueous propanol (B110389) solution. The resulting acylcarnitine propyl ester is then subjected to an on-column N-demethylation, which is facilitated by an ion-pair extraction with potassium iodide. The final derivatized product, an acyl N-demethylcarnitine propyl ester, is volatile and suitable for GC-MS analysis.[1]
Experimental Workflow
Protocol
Materials:
-
Propyl chloroformate
-
Propanol
-
Potassium iodide (KI)
-
Internal standards (e.g., isotope-labeled acylcarnitines)
-
Sample (e.g., urine, plasma)
Procedure:
-
Sample Preparation: To the aqueous sample or a dried extract reconstituted in water, add an appropriate amount of internal standard.
-
Esterification:
-
Add propanol to the sample.
-
Add propyl chloroformate and vortex vigorously. The reaction is rapid.
-
-
Ion-Pair Extraction:
-
Add a solution of potassium iodide to the reaction mixture.
-
Add chloroform and vortex to extract the acylcarnitine propyl ester iodides into the organic phase.
-
Centrifuge to separate the phases and collect the lower chloroform layer.
-
-
GC-MS Analysis:
-
Inject the chloroform extract directly into the GC-MS system.
-
The injection port temperature facilitates the on-column N-demethylation of the acylcarnitine propyl ester iodides to form the volatile acyl N-demethylcarnitine propyl esters.
-
Performance Data
| Parameter | Value | Reference |
| Analytes | Medium-chain acylcarnitines (C4-C12) | [1] |
| Detection Limit | Well below 1 ng of starting material (using selected ion monitoring) | [1] |
| Matrix | Urine | [1] |
| Instrumentation | GC-Chemical Ionization MS | [1] |
Method 2: Acyloxylactone Formation
Principle
In this method, isolated acylcarnitines are chemically transformed into their corresponding acyloxylactones. This conversion renders the molecules volatile and suitable for GC-MS analysis. The derivatization involves a cyclization reaction.
Experimental Workflow
Protocol
Materials:
-
Solid-phase cation exchange columns (e.g., PRS-columns)
-
Barium chloride solution
-
Reagents for acyloxylactone formation (specifics can vary, often involving heating)
-
Stable isotope-labeled internal standards (C2-C18)
-
GC-MS system with a chemical ionization (CI) source
-
Reactant gas (e.g., isobutane)
Procedure:
-
Sample Clean-up:
-
Apply the plasma sample to a solid-phase cation exchange column.
-
Wash the column to remove interfering substances.
-
Elute the acylcarnitines with a barium chloride solution.
-
-
Derivatization:
-
The isolated acylcarnitines are then chemically converted to acyloxylactones. This step may involve specific reagents and heating, and the exact conditions should be optimized based on the specific acylcarnitines of interest.
-
-
GC-MS Analysis:
-
Analyze the resulting acyloxylactones by GC-CI-MS using a suitable reactant gas like isobutane.
-
Quantification is achieved using stable isotope-labeled internal standards.[2]
-
Performance Data
| Parameter | Value | Reference |
| Analytes | C2-C18 acylcarnitines | [2] |
| Quantification Range | Sub-nanomolar range | [2] |
| Plasma Concentrations | 0.02 µmol/L (C14) to 4.90 µmol/L (C2) in control samples | [2] |
| Instrumentation | GC-Chemical Ionization MS | [2] |
Method 3: Silylation
Principle
Silylation is a common derivatization technique in GC-MS that replaces active hydrogen atoms in polar functional groups (e.g., hydroxyl, carboxyl) with a trimethylsilyl (B98337) (TMS) group.[3] This process increases the volatility and thermal stability of the analytes. For acylcarnitines, silylation targets the hydroxyl and carboxyl groups. A widely used silylating reagent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3] In some cases, a two-step approach involving methoximation prior to silylation is employed to prevent the formation of multiple derivatives from tautomerization of keto- or aldehyde-containing molecules.[3][4]
Experimental Workflow
Protocol
Materials:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Methoxyamine hydrochloride (for optional methoximation step)
-
Dried sample extract containing acylcarnitines
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry, as moisture will react with the silylating reagent.
-
Methoximation (Optional):
-
Add methoxyamine hydrochloride in pyridine to the dried sample.
-
Incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 90 minutes) with agitation to convert any keto or aldehyde groups to their oxime derivatives.[3]
-
-
Silylation:
-
Add MSTFA to the sample vial.
-
Incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes) with agitation.[3] This step will silylate the hydroxyl and carboxyl groups of the acylcarnitines.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system for analysis.
-
Performance Data
Quantitative data for the silylation of acylcarnitines specifically is not as readily available in a consolidated format as for the other methods. However, silylation is a well-established and robust method for a wide range of metabolites, including organic acids, and is known for producing stable derivatives with good chromatographic properties. The performance would be dependent on the specific acylcarnitine and the GC-MS instrumentation used.
Quantitative Comparison of Derivatization Methods
The following table summarizes the available quantitative data for the described derivatization methods. It is important to note that these values are from different studies and direct comparison should be made with caution due to variations in instrumentation and experimental conditions.
| Feature | Propyl Chloroformate/N-Demethylation | Acyloxylactone Formation | Silylation |
| Principle | Esterification and on-column N-demethylation | Cyclization to form volatile lactones | Replacement of active hydrogens with TMS groups |
| Volatility Enhancement | High | High | High |
| Reaction Steps | 2 (Esterification, Extraction) + on-column reaction | 2 (Extraction, Derivatization) | 1-2 (Methoximation, Silylation) |
| Detection Limit | < 1 ng (for C4-C12)[1] | Sub-nanomolar range[2] | Generally low, analyte-dependent |
| Quantitative Range | Not explicitly stated | 0.02 - 4.90 µmol/L in plasma[2] | Analyte-dependent |
| Key Advantages | Direct derivatization in aqueous media[1] | Good sensitivity for a wide range of acylcarnitines (C2-C18)[2] | Well-established, robust, applicable to a wide range of metabolites[3] |
| Key Considerations | On-column reaction may require optimization | Requires prior isolation of acylcarnitines | Requires anhydrous conditions[3] |
Logical Relationships in Acylcarnitine Analysis
Conclusion
The choice of derivatization method for acylcarnitine analysis by GC-MS depends on the specific research question, the available instrumentation, and the range of acylcarnitines to be analyzed. Propyl chloroformate derivatization offers a convenient method for direct analysis from aqueous samples, particularly for medium-chain acylcarnitines. Acyloxylactone formation provides a sensitive method for a broad range of acylcarnitines. Silylation is a versatile and robust technique suitable for general metabolic profiling that includes acylcarnitines. Careful validation of the chosen method is essential to ensure accurate and reliable quantification of acylcarnitines in biological samples.
References
- 1. Analysis of acylcarnitines as their N-demethylated ester derivatives by gas chromatography-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of plasma acylcarnitines using gas chromatography chemical ionization mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 4. m.youtube.com [m.youtube.com]
Application Notes: Decanoyl-L-carnitine Chloride in Seahorse XF Fatty Acid Oxidation Assays
An detailed guide for researchers, scientists, and drug development professionals on the application of Decanoyl-L-carnitine chloride in Seahorse XF assays.
Introduction
Mitochondrial fatty acid β-oxidation (FAO) is a critical metabolic pathway for energy production, especially in tissues with high energy demands like the heart, skeletal muscle, and liver. The transport of long-chain fatty acids into the mitochondrial matrix is a rate-limiting step, facilitated by the carnitine shuttle system.[1] This system involves three key enzymes: carnitine palmitoyltransferase 1 (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase 2 (CPT2).[2][3]
Decanoyl-L-carnitine is a medium-chain acylcarnitine. Unlike long-chain fatty acids that require activation to acyl-CoAs and subsequent conversion to acylcarnitines by CPT1, Decanoyl-L-carnitine can directly enter the carnitine shuttle. It is transported across the inner mitochondrial membrane by CACT, bypassing the CPT1 regulatory step.[4] Once inside the matrix, CPT2 converts Decanoyl-L-carnitine to decanoyl-CoA, which then enters the β-oxidation spiral.[5]
Utilizing this compound in Agilent Seahorse XF assays allows for the specific investigation of mitochondrial FAO independent of CPT1 activity. This provides a powerful tool to study the function of the β-oxidation machinery downstream of CPT1 and to probe metabolic dysregulation in various diseases.[6][7]
Principle of the Assay
The Agilent Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in real-time.[8] By providing this compound as the primary fuel source to live cells in a specialized assay medium, the resulting OCR is directly proportional to the rate of its oxidation.
The assay workflow involves measuring a basal OCR fueled by Decanoyl-L-carnitine, followed by the sequential injection of mitochondrial inhibitors (Oligomycin, FCCP, and Rotenone/Antimycin A) to determine key parameters of FAO-driven respiration. This allows for the quantification of basal FAO, ATP-linked FAO, maximal FAO, and spare FAO capacity.
Visualization of Pathways and Workflows
Fatty Acid Transport and β-Oxidation Pathway
The diagram below illustrates how Decanoyl-L-carnitine bypasses CPT1 to enter the mitochondrial matrix and fuel β-oxidation.
References
- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of Decanoyl-L-carnitine Chloride Solubility: A Technical Guide
For researchers, scientists, and drug development professionals, the promise of Decanoyl-L-carnitine chloride in metabolic research can be hampered by a common experimental hurdle: solubility. This technical support center provides a comprehensive guide to understanding and overcoming the solubility challenges of this amphipathic molecule in common buffers, ensuring the integrity and reproducibility of your experiments.
This compound, a medium-chain acylcarnitine, plays a crucial role in the transport of fatty acids into the mitochondria for subsequent β-oxidation. Its amphiphilic nature, possessing both a hydrophilic carnitine head group and a hydrophobic decanoyl tail, is central to its biological function but also the primary reason for its challenging solubility behavior in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution appear cloudy or form a precipitate in my buffer?
A1: The limited aqueous solubility of this compound is a known issue. Due to its amphiphilic properties, it has a tendency to self-assemble into micelles or aggregates in aqueous solutions, especially at concentrations above its critical micelle concentration (CMC). This can lead to cloudiness or precipitation, particularly in buffers with high salt concentrations or at pH values that affect the charge of the molecule.
Q2: What is the expected solubility of this compound in common solvents and buffers?
A2: The solubility of this compound varies significantly depending on the solvent. While highly soluble in some organic solvents, its solubility in aqueous buffers is more limited. Below is a summary of available solubility data.
Troubleshooting Common Solubility Issues
Issue 1: Precipitate forms immediately upon adding this compound to the buffer.
-
Cause: The concentration of this compound may be too high for the chosen buffer system, or the buffer conditions (e.g., pH, ionic strength) are not optimal.
-
Solution:
-
Prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are good initial choices.
-
Serially dilute the stock solution into your pre-warmed buffer. This gradual dilution can help prevent immediate precipitation.
-
Consider adjusting the pH of your buffer. The solubility of similar acylcarnitines has been shown to be influenced by pH.
-
Issue 2: The solution is initially clear but becomes cloudy over time or after temperature changes.
-
Cause: The solubility of this compound can be temperature-dependent. A decrease in temperature can lower its solubility, leading to precipitation. Additionally, aggregation can be a time-dependent process.
-
Solution:
-
Prepare fresh solutions before each experiment.
-
Store stock solutions at an appropriate temperature , as recommended by the manufacturer (typically -20°C).
-
If working with a stock solution that has been stored cold, ensure it is fully dissolved and warmed to the experimental temperature before use. Gentle vortexing or sonication may be necessary.
-
Issue 3: Inconsistent experimental results when using different batches of prepared solutions.
-
Cause: Incomplete dissolution or the presence of aggregates can lead to variability in the effective concentration of the molecule in your experiments.
-
Solution:
-
Visually inspect your solution for any signs of precipitation or cloudiness before each use.
-
Filter the final diluted solution through a 0.22 µm syringe filter to remove any potential aggregates.
-
Follow a standardized and detailed protocol for solution preparation to ensure consistency between experiments.
-
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound and its racemate in various solvents. Note that solubility in specific buffers like PBS and TRIS is not widely reported in literature and may need to be determined empirically.
| Solvent/Buffer | Compound Form | Reported Solubility | Reference |
| Water | (±)-Decanoylcarnitine chloride | Soluble up to 100 mM | [1] |
| Dimethyl sulfoxide (DMSO) | Decanoyl-L-carnitine | 100 mg/mL (requires sonication) | [2] |
| Dimethylformamide (DMF) | This compound | 20 mg/mL | [3] |
| Ethanol | This compound | 20 mg/mL | [3] |
| Phosphate Buffered Saline (PBS), pH 7.2 | L-Carnitine (for reference) | ~10 mg/mL | [4] |
Note: The solubility of this compound in PBS and other physiological buffers is expected to be lower than in pure water due to the presence of salts.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve a high concentration stock solution (e.g., 100 mg/mL).
-
Facilitate dissolution by vortexing and, if necessary, brief sonication in a water bath until the solution is clear.[2]
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for In Vitro Experiments
-
Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Pre-warm the desired aqueous buffer (e.g., cell culture medium, PBS, TRIS-HCl) to the experimental temperature (e.g., 37°C).
-
Add the required volume of the stock solution to the pre-warmed buffer dropwise while gently vortexing to ensure rapid mixing and minimize local high concentrations that could lead to precipitation.
-
Visually inspect the final working solution for clarity. If any cloudiness is observed, consider preparing a more dilute working solution or using the troubleshooting tips mentioned above.
-
Use the freshly prepared working solution immediately for your experiment.
Signaling Pathway and Experimental Workflow
Decanoyl-L-carnitine is a key player in cellular energy metabolism, specifically in the transport of fatty acids into the mitochondrial matrix for β-oxidation. Understanding this pathway is crucial for designing and interpreting experiments involving this molecule.
Caption: Transport of fatty acids into the mitochondrion.
The above diagram illustrates the carnitine shuttle system. Decanoyl-L-carnitine is an intermediate in this pathway, formed when a decanoyl group is transferred from Coenzyme A (CoA) to L-carnitine by Carnitine Palmitoyltransferase I (CPT1).
Caption: A generalized experimental workflow for using this compound.
References
Stability of Decanoyl-L-carnitine chloride in solution and storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Decanoyl-L-carnitine chloride in solution and during storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture and light. Under these conditions, it is expected to be stable for at least four years. For short-term storage, refrigeration at 2-8°C is acceptable. Due to its hygroscopic nature, it is crucial to minimize exposure to ambient air during handling.
Q2: How stable is this compound in aqueous solutions?
The stability of this compound in aqueous solutions is highly dependent on the pH and temperature. Based on data from similar acylcarnitines, it is most stable in neutral to acidic conditions (pH 3-7).[1] In basic solutions (pH > 9), it becomes unstable and can rapidly hydrolyze.[1][2] For experimental use, it is advisable to prepare fresh solutions. If stock solutions are necessary, they should be maintained at a neutral to acidic pH and stored at 4°C for short-term use (up to a few days) or frozen for longer-term storage.
Q3: What are the primary degradation products of this compound?
The main degradation pathway for this compound is the hydrolysis of the ester bond. This reaction yields L-carnitine (B1674952) and decanoic acid. This process is accelerated by basic pH and elevated temperatures.[1]
Q4: Can I autoclave solutions containing this compound?
No, autoclaving solutions of this compound is not recommended. The high temperatures and pressures involved in autoclaving will lead to significant degradation of the compound.[1] For sterilization of solutions, sterile filtration is the preferred method.[1]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell culture experiments.
-
Possible Cause: Degradation of this compound in the culture media. Standard cell culture media often have a pH between 7.2 and 7.4. While relatively stable at this pH, prolonged incubation at 37°C can lead to gradual hydrolysis.[3]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare this compound-supplemented media fresh for each experiment.
-
Regular Media Replacement: If long-term incubation is necessary, consider replacing the media with freshly prepared supplemented media at regular intervals (e.g., every 24 hours).[3]
-
Verify Concentration: If you suspect degradation, you can analyze the concentration of this compound in your media over time using a stability-indicating method like HPLC or LC-MS/MS.
-
Issue 2: Poor solubility of solid this compound.
-
Possible Cause: Use of an inappropriate solvent or low solvent temperature.
-
Troubleshooting Steps:
-
Solvent Selection: this compound is soluble in polar organic solvents such as ethanol (B145695) and dimethylformamide (DMF), and soluble in water up to 100 mM.[4]
-
Temperature Adjustment: Gently warm the solvent to room temperature before dissolving the compound. Sonication can also aid in dissolution.
-
Stability Data Summary
The following tables summarize the stability of acylcarnitines under various conditions. While specific data for this compound is limited, the data for acetyl-L-carnitine (B1666533) (a short-chain acylcarnitine) provides a useful reference.
Table 1: Stability of Acetyl-L-carnitine in Aqueous Solution at Room Temperature [2]
| pH | Remaining Acetyl-L-carnitine after 1 hour |
| 11 | 72.6% |
| 12 | 4.2% |
Table 2: Predicted Time for 15% Degradation of Acetyl-L-carnitine at pH 5.2 [2]
| Temperature | Time to 15% Degradation |
| 25°C | 38 days |
| 8°C | 234 days |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Acylcarnitine Analysis
This protocol is adapted from methods developed for L-carnitine and other acylcarnitines and can be used to assess the stability of this compound.[5][6]
-
Objective: To separate and quantify Decanoyl-L-carnitine from its primary degradation product, L-carnitine.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.05 M phosphate (B84403) buffer (pH 3) and ethanol (99:1, v/v), including 0.56 mg/mL of sodium 1-heptanesulfonate as an ion-pairing agent.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.[5]
-
Detection Wavelength: 225 nm.[5]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired buffer or solvent.
-
For forced degradation studies, subject the solution to stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic).[3][5]
-
Neutralize acidic and basic samples before injection.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatogram for the appearance of a peak corresponding to L-carnitine and a decrease in the peak area of Decanoyl-L-carnitine.
-
Protocol 2: UPLC-MS/MS Method for Acylcarnitine Analysis
This method provides high sensitivity and selectivity for the analysis of Decanoyl-L-carnitine and its degradation products.[6]
-
Objective: To achieve rapid and sensitive quantification of Decanoyl-L-carnitine and L-carnitine.
-
Instrumentation: UPLC system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions:
-
Column: C18 column suitable for UPLC (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to separate the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Decanoyl-L-carnitine: Monitor a specific precursor to product ion transition (e.g., m/z 316.3 → 85.1).
-
L-carnitine: Monitor a specific precursor to product ion transition (e.g., m/z 162.1 → 85.1).
-
-
-
Sample Preparation:
-
Prepare samples as described in the HPLC protocol.
-
Protein precipitation may be necessary for biological samples, using a solvent like acetonitrile.
-
-
Analysis:
-
Inject the samples into the UPLC-MS/MS system.
-
Quantify the analytes based on the peak areas of their respective MRM transitions.
-
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A UPLC-MS/MS method for determination of endogenous l-carnitine and acetyl-l-carnitine in serum of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
How to resolve isomeric acylcarnitines in mass spectrometry.
Welcome to the technical support center for acylcarnitine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving isomeric acylcarnitines using mass spectrometry. Here you will find answers to frequently asked questions and detailed troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to differentiate isomeric acylcarnitines with mass spectrometry?
Standard mass spectrometry techniques, particularly flow-injection tandem mass spectrometry (FIA-MS/MS), are often insufficient for distinguishing between isomeric acylcarnitines.[1][2][3] Isomers are molecules that have the same chemical formula and thus the same mass-to-charge ratio (m/z), making them indistinguishable by a mass spectrometer alone.[3] This limitation can lead to misidentification and inaccurate quantification, which is a significant issue in clinical diagnostics where specific isomers are markers for different metabolic disorders.[1][3] For example, without proper separation, tandem MS cannot differentiate between butyrylcarnitine (B1668139) and isobutyrylcarnitine, which are indicators of distinct metabolic conditions.[1][3]
Q2: What is the primary method for resolving isomeric acylcarnitines?
The most effective and widely used method for resolving isomeric acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4][5] By introducing a chromatography step before mass analysis, isomers with different chemical structures can be separated based on their physical and chemical interactions with the stationary phase of the chromatography column.[6] Several types of liquid chromatography have been successfully employed for this purpose, including:
-
Reversed-Phase (RP) HPLC/UHPLC: A common technique that separates molecules based on their hydrophobicity.[4][5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative method that is effective for separating polar compounds like acylcarnitines and can be performed without derivatization.[7]
-
Mixed-Mode Chromatography: This approach utilizes a stationary phase with both reversed-phase and ion-exchange properties, offering unique selectivity for separating clinically relevant isomers without the need for derivatization or ion-pairing agents.[8]
The ability of LC-MS/MS to separate isomers is crucial for the accurate diagnosis of diseases such as short-chain acyl-CoA dehydrogenase deficiency (SCADD) and isobutyryl-CoA dehydrogenase deficiency (IBD).[3]
Q3: Can chemical derivatization help in the separation of isomeric acylcarnitines?
Yes, chemical derivatization can be a valuable tool to enhance the separation and detection of acylcarnitine isomers.[2][6][9] Derivatization modifies the chemical structure of the acylcarnitines, which can improve their chromatographic properties and ionization efficiency.[2][9] Common derivatization strategies include:
-
Butylation: This process, often involving heating with 3N HCl in n-butanol, converts acylcarnitines to their butyl esters.[1][10] This can be particularly useful for dicarboxylic acylcarnitines, as it allows for the discrimination of isobaric species that have different masses after butylation.[2][11]
-
Pentafluorophenacyl Esters: Derivatization with reagents like pentafluorophenacyl trifluoromethanesulfonate (B1224126) is another effective strategy.[9][12]
It is important to note that derivatization conditions must be carefully controlled to prevent the hydrolysis of acylcarnitine ester bonds, which could lead to inaccurate quantification.[10][13]
Troubleshooting Guide
This section addresses common issues encountered during the analysis of isomeric acylcarnitines by LC-MS/MS.
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
Poor peak shape can compromise the resolution and integration of chromatographic peaks, leading to inaccurate quantification.
| Problem | Potential Causes | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with active sites (e.g., residual silanols) on the column.[6] | Use an end-capped column or a column with a different stationary phase.[6] Operate at a lower mobile phase pH to protonate silanol (B1196071) groups.[6] |
| Column overload.[6] | Reduce the sample concentration or injection volume.[6] | |
| Extra-column dead volume.[6] | Use tubing with a smaller internal diameter and minimize the length of all connections.[6] | |
| Peak Fronting | Poor sample solubility.[6] | Ensure the sample is fully dissolved in the mobile phase. Consider changing the sample solvent.[6] |
| Column overload.[6] | Decrease the amount of sample loaded onto the column.[6] | |
| Column collapse.[6] | Operate the column within the manufacturer's recommended pH and temperature ranges.[6] |
Issue 2: Co-elution of Isomeric Acylcarnitines
Even with LC-MS/MS, achieving baseline separation of all isomers can be challenging due to their similar physicochemical properties.[6]
| Strategy | Description | Expected Outcome |
| Optimize Mobile Phase | The addition of an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase can enhance separation.[6] | Improved peak separation and sharpness.[6] |
| Adjust Gradient | A shallower gradient increases the separation time, which can improve the resolution of closely eluting compounds.[6] | Better resolution of isomers. |
| Change Stationary Phase | While C18 columns are common, alternative chemistries like mixed-mode or chiral stationary phases can offer different selectivity.[6] | Altered elution patterns that may resolve co-eluting isomers. |
| Derivatization | Modifying the acylcarnitines through butylation or other derivatization methods can change their chromatographic behavior.[6] | Improved separation of previously co-eluting isomers. |
Issue 3: Low Signal Intensity or Signal Suppression
Low signal intensity can be caused by ion suppression, a common matrix effect in the analysis of biological samples.[6]
| Strategy | Description |
| Improve Sample Preparation | Utilize techniques like solid-phase extraction (SPE) to remove interfering substances from the biological matrix.[1] |
| Enhance Chromatographic Separation | Implementing liquid chromatography separates the analytes from many matrix components that can cause ion suppression.[1] |
| Use Internal Standards | Incorporate stable isotope-labeled internal standards that co-elute with the analytes to compensate for matrix effects. |
| Evaluate Matrix Effects | Perform a post-column infusion study to identify regions of ion suppression or enhancement in your chromatogram.[1] |
Experimental Protocols
General Workflow for Acylcarnitine Analysis
The following diagram illustrates a typical workflow for the analysis of acylcarnitines from biological samples.
Caption: General workflow for acylcarnitine analysis.
Sample Preparation and Derivatization (Butylation)
This protocol is a representative example for the preparation and butylation of plasma samples.
-
Protein Precipitation: To a plasma sample, add a solution of deuterium-labeled internal standards dissolved in an organic solvent like methanol. Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant containing the acylcarnitines to a new tube and evaporate to dryness under a stream of nitrogen.
-
Derivatization (Butylation):
-
Reconstitution: Reconstitute the dried, derivatized sample in the initial mobile phase for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
The following diagram outlines the logical flow of an LC-MS/MS experiment for acylcarnitine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation and identification of underivatized plasma acylcarnitine isomers using liquid chromatography-tandem mass spectrometry for the differential diagnosis of organic acidemias and fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing LC Gradient for Separation of Decanoyl-L-carnitine from Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of Decanoyl-L-carnitine from its isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate Decanoyl-L-carnitine from its isomers?
The separation of Decanoyl-L-carnitine from its isomers is challenging due to their similar physicochemical properties. Isomers of acylcarnitines often have the same mass-to-charge ratio (m/z), making them indistinguishable by mass spectrometry alone without effective chromatographic separation.[1] Factors such as similar polarity and hydrophobicity result in close elution times on standard reversed-phase columns, leading to co-elution and inaccurate quantification.
Q2: What are the most common chromatographic problems encountered when separating acylcarnitine isomers?
Common issues include poor peak shape (fronting, tailing, or split peaks), inconsistent retention times, and inadequate resolution between isomeric peaks.[2][3] These problems can arise from various factors including suboptimal mobile phase composition, column degradation, sample overload, or issues with the LC system itself.[2][4]
Q3: How can I improve the resolution between Decanoyl-L-carnitine and its isomers?
To enhance resolution, several strategies can be employed:
-
Gradient Optimization: A shallower gradient increases the separation window, which can improve the resolution of closely eluting isomers.[2]
-
Mobile Phase Modification: The addition of an ion-pairing agent, such as heptafluorobutyric acid (HFBA), to the mobile phase can improve peak shape and retention.[2][5]
-
Stationary Phase Selection: Utilizing a different column chemistry, such as a mixed-mode or phenyl-hexyl column, may offer different selectivity and better separation.[2][6] For enantiomeric separation (D- vs. L-carnitine), a chiral stationary phase is necessary.[2][7]
-
Derivatization: Chemical derivatization of the acylcarnitines, for instance, through butylation, can alter their chromatographic behavior and potentially lead to improved separation.[2][5]
Q4: What is the role of an ion-pairing agent in the mobile phase?
An ion-pairing agent, like HFBA, is added to the mobile phase to improve the retention and peak shape of ionic analytes such as acylcarnitines on reversed-phase columns.[2] It forms an ion pair with the positively charged quaternary amine of the carnitine molecule, rendering the complex more hydrophobic and increasing its interaction with the stationary phase.
Q5: When should I consider using a chiral column?
A chiral column should be used when the goal is to separate enantiomers, such as D- and L-carnitine.[7][8] Standard reversed-phase columns cannot distinguish between these stereoisomers. Derivatization with a chiral reagent can also be an alternative approach to separate enantiomers on a non-chiral column.[7][8][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the separation of Decanoyl-L-carnitine and its isomers.
Poor Peak Shape
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | Secondary interactions with residual silanol (B1196071) groups on the column.[2] | Operate at a lower mobile phase pH to protonate silanol groups.[2] Add a competitive base to the mobile phase. Use an end-capped column.[2] |
| Column overload.[2] | Reduce the sample concentration or injection volume.[2] | |
| Peak Fronting | Poor sample solubility in the mobile phase.[2] | Ensure the sample is fully dissolved in a solvent similar to or weaker than the initial mobile phase.[2] |
| Column overload.[2] | Decrease the amount of sample injected onto the column.[2] | |
| Split Peaks | Blockage at the column inlet frit.[2] | Replace the column inlet frit or reverse-flush the column (if permitted by the manufacturer).[2] |
| Sample solvent incompatible with the mobile phase.[2] | Ensure the sample solvent has a similar or weaker elution strength than the initial mobile phase.[2] |
Retention Time Variability
| Problem | Potential Causes | Recommended Solutions |
| Shifting Retention Times | Inaccurate mobile phase preparation or evaporation of the organic solvent.[2] | Prepare fresh mobile phase and ensure reservoirs are properly sealed. |
| Fluctuations in column temperature.[2][4] | Use a column oven to maintain a constant and stable temperature.[4] | |
| Column degradation over time.[2] | Replace the column with a new one of the same type. | |
| Air trapped in the pump.[4] | Purge the pump to remove any air bubbles.[4] |
Poor Resolution
| Problem | Potential Causes | Recommended Solutions |
| Co-elution of Isomers | Gradient is too steep. | Employ a shallower gradient to increase the separation window.[2] |
| Inappropriate stationary phase. | Switch to a different column chemistry (e.g., mixed-mode, phenyl-hexyl) for alternative selectivity.[2][6] For enantiomers, use a chiral column.[2][7] | |
| Mobile phase lacks sufficient resolving power. | Add an ion-pairing agent like HFBA to the mobile phase.[2][5] Adjust the pH of the mobile phase. | |
| Analytes are underivatized. | Consider derivatization (e.g., butylation) to alter the chromatographic properties of the isomers.[2][5] |
Experimental Protocols
Protocol 1: General LC Method for Acylcarnitine Isomer Separation
This protocol provides a starting point for developing a separation method for Decanoyl-L-carnitine and its isomers.
1. Sample Preparation (Plasma)
-
To 50 µL of plasma, add an internal standard solution.
-
Precipitate proteins by adding 200 µL of cold acetonitrile.[1]
-
Vortex the mixture and then centrifuge at high speed.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[1]
-
For derivatization (optional but can improve separation), reconstitute the dried extract in 100 µL of 3N HCl in n-butanol and incubate at 65°C for 15 minutes. Then, evaporate to dryness again.[1][5]
-
Reconstitute the final sample in the initial mobile phase for LC-MS/MS analysis.[1]
2. LC Parameters
| Parameter | Recommendation |
| Column | C18 Reversed-Phase (e.g., 150 mm length, 3.0 mm ID, 3.5 µm particle size).[5][10] |
| Mobile Phase A | 0.1% Formic acid, 2.5 mM Ammonium Acetate, and 0.005% HFBA in Water.[5][10] |
| Mobile Phase B | 0.1% Formic acid, 2.5 mM Ammonium Acetate, and 0.005% HFBA in Acetonitrile.[5][10] |
| Flow Rate | 0.5 mL/min.[5][10] |
| Column Temperature | 50 °C.[5][10] |
| Injection Volume | 5-10 µL. |
3. Gradient Program
A shallow gradient is often required for isomer separation. The following is an example program that can be optimized:
| Time (min) | % Mobile Phase B |
| 0.0 - 0.5 | 0 |
| 0.5 - 3.0 | 0 → 35 |
| 3.0 - 6.0 | 35 |
| 6.0 - 9.7 | 35 → 60 |
| 9.7 - 10.7 | 60 → 95 |
| 10.7 - 15.0 | 95 (Wash) |
| 15.1 - 20.0 | 0 (Re-equilibration) |
Note: This is a starting point. The gradient slope and hold times should be optimized for your specific application and isomers of interest.
Visualizations
Caption: Workflow for the analysis of Decanoyl-L-carnitine and its isomers.
Caption: Troubleshooting logic for improving isomer resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. shimadzu.at [shimadzu.at]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. A chiral HPLC method for the determination of low amounts of D-carnitine in L-carnitine after derivatization with (+)-FLEC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Minimizing ion suppression effects in ESI-MS for acylcarnitine analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the analysis of acylcarnitines by Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guide: Minimizing Ion Suppression
Ion suppression is a significant challenge in ESI-MS analysis of biological samples, leading to reduced analyte signal intensity and compromising quantitative accuracy.[1][2] This guide provides a systematic approach to identifying and mitigating these effects.
Problem: Significant drop in acylcarnitine signal intensity in biological samples compared to pure standards.
This is a classic indicator of ion suppression, where co-eluting matrix components interfere with the ionization of the target analytes.[3][4]
Step 1: Identify the Source of Ion Suppression
A post-column infusion experiment is a key diagnostic tool to pinpoint the regions in your chromatogram where ion suppression is most severe.[3][5][6][7] This involves infusing a constant flow of your acylcarnitine standard into the MS source post-chromatographic column while injecting a blank matrix extract. Dips in the baseline signal of the standard indicate retention times where matrix components are eluting and causing suppression.
Step 2: Implement Mitigation Strategies
Based on the findings from the post-column infusion experiment, or as a proactive measure, implement one or more of the following strategies:
-
Optimize Sample Preparation: The primary goal is to remove interfering matrix components before analysis.[3][8] Common techniques include:
-
Protein Precipitation (PPT): A simple and widely used method involving the addition of a cold organic solvent like methanol (B129727) or acetonitrile (B52724) to precipitate proteins.[3][9]
-
Solid-Phase Extraction (SPE): Offers a more selective cleanup by retaining acylcarnitines on a solid support while washing away interfering substances like salts and phospholipids (B1166683).[3][9]
-
Liquid-Liquid Extraction (LLE): Can be effective in separating analytes from the matrix based on their differential solubility in two immiscible liquids.[10][9]
-
-
Improve Chromatographic Separation: If interfering components co-elute with your acylcarnitines, modifying your liquid chromatography (LC) method is crucial.[3][8][4]
-
Adjust the gradient profile to better separate analytes from the suppression zones.
-
Consider using a different column chemistry (e.g., HILIC for polar compounds).[11]
-
Ultra-High-Performance Liquid Chromatography (UPLC) can provide significantly better resolution and reduce the potential for co-elution.[12]
-
-
Utilize Stable Isotope-Labeled Internal Standards (SIL-IS): This is a highly recommended approach for accurate quantification.[3][13] SIL-IS co-elute with the analyte and experience similar ion suppression, allowing for reliable normalization of the signal.[3] Various deuterated acylcarnitine standards are commercially available.[14][15][16]
-
Derivatization: Chemical modification of acylcarnitines can improve their ionization efficiency and chromatographic behavior.[3]
-
Adjust ESI Source Parameters and Flow Rate:
Step 3: Evaluate the Effectiveness of Mitigation
After implementing changes, re-run the post-column infusion experiment with the blank matrix extract to confirm that the ion suppression has been reduced or shifted away from the retention times of your target acylcarnitines.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of ion suppression in acylcarnitine analysis?
A1: The most common culprits are endogenous components from biological matrices such as salts, phospholipids, and glycerophosphocholines that co-elute with the acylcarnitines.[2][5] These molecules can compete with the analytes for ionization in the ESI source, leading to a decreased signal.
Q2: How can I tell if I have an ion suppression problem?
A2: A significant and reproducible decrease in the signal intensity of your acylcarnitines when analyzing biological samples compared to when you analyze them in a clean solvent is a strong indication.[3] Poor reproducibility of your quality control samples can also be a symptom. For a definitive diagnosis, a post-column infusion experiment is the recommended method.[3][6]
Q3: What is the best sample preparation technique to minimize ion suppression for acylcarnitines?
A3: While the optimal technique can be matrix-dependent, Solid-Phase Extraction (SPE) generally provides a cleaner extract compared to a simple protein precipitation method, thereby reducing ion suppression more effectively.[3] However, protein precipitation is a simpler and often adequate starting point.[3]
Q4: Will using a stable isotope-labeled internal standard (SIL-IS) completely eliminate ion suppression?
A4: No, a SIL-IS does not eliminate the phenomenon of ion suppression.[9] However, because the SIL-IS is chemically identical to the analyte and co-elutes, it is affected by ion suppression to the same extent.[3] This allows for the accurate calculation of the analyte concentration by using the ratio of the analyte signal to the SIL-IS signal.
Q5: When should I consider derivatization for my acylcarnitine analysis?
A5: Derivatization, such as butylation, should be considered when you are struggling with low signal intensity, especially for long-chain or dicarboxylic acylcarnitines.[3][17] This chemical modification can significantly improve their ionization efficiency in the ESI source.[3][19]
Q6: Can changing my LC method help with ion suppression?
A6: Absolutely. Optimizing your chromatographic method to separate your acylcarnitines from the regions of ion suppression is a very effective strategy.[3][4] This could involve adjusting the mobile phase gradient, changing the column, or using techniques like UPLC for higher resolution.[12]
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Technique | Typical Reduction in Ion Suppression | Analyte Recovery | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Moderate | Good to High | Simple, fast, and inexpensive. | Less effective at removing phospholipids and other small molecules, leading to higher potential for ion suppression.[10] |
| Liquid-Liquid Extraction (LLE) | Good | Variable | Can provide a cleaner extract than PPT. | Can be more time-consuming, may have emulsion formation issues, and analyte recovery can be variable.[10][9] |
| Solid-Phase Extraction (SPE) | High | Good to High | Provides a very clean extract, significantly reducing matrix effects.[3][10] | More complex and expensive than PPT, requires method development to optimize recovery. |
Experimental Protocols
Protocol 1: Protein Precipitation for Acylcarnitine Extraction from Plasma
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the stable isotope-labeled internal standards.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[3]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Butylation of Acylcarnitines for Enhanced Detection
-
After evaporating the supernatant from the sample preparation step (e.g., Protocol 1, step 5), add 50 µL of 3N butanolic HCl to the dried extract.[3]
-
Incubate the mixture at 65°C for 15 minutes to facilitate the butylation reaction.[3]
-
Evaporate the butanolic HCl to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer to an autosampler vial for LC-MS/MS analysis.[3]
Visualizations
Caption: Experimental workflow for acylcarnitine analysis.
Caption: Troubleshooting logic for low acylcarnitine signal.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. nebiolab.com [nebiolab.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 14. Carnitine/Acylcarnitine Standards for Mass Spectrometry | Cambridge Isotope Laboratories [isotope.com]
- 15. Acylcarnitines Mix Stable Isotope Labeled solution Sigma-Aldrich [sigmaaldrich.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.plos.org [journals.plos.org]
Technical Support Center: Troubleshooting False Positives in Newborn Screening for MCAD Deficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with newborn screening for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.
Troubleshooting Guides
Issue: Elevated Octanoylcarnitine (C8) in a Term Infant with No Known Risk Factors
Question: We have a newborn screening result with a moderately elevated C8 level in a full-term infant who appears healthy. What are the potential causes, and how should we proceed to rule out a false positive?
Answer:
An isolated moderate elevation of C8 in a healthy-appearing term infant is a common scenario that requires a systematic approach to differentiate a true positive case of MCAD deficiency from a false positive.
Potential Causes of a False Positive:
-
Heterozygous Carrier Status: Infants who are carriers of a single pathogenic variant in the ACADM gene, particularly the common c.985A>G mutation, may have C8 levels that are slightly above the newborn screening cutoff.[1][2] These infants are generally asymptomatic.
-
Interferences: Administration of medium-chain triglycerides (MCT) oil or valproate to the infant can lead to elevated C8 levels.[3]
-
Improper Specimen Collection or Handling: Poor quality or expired newborn screening cards can lead to inaccurate results.[4]
Recommended Troubleshooting Workflow:
-
Review Clinical and Dietary History:
-
Confirm that the infant has not been administered MCT oil or valproate.
-
Ensure the infant is feeding well and has not experienced periods of prolonged fasting.
-
-
Repeat Acylcarnitine Profile:
-
Collect a new dried blood spot (DBS) or plasma sample for a repeat acylcarnitine analysis. A persistent, significant elevation of C8, along with elevated C8/C10 and C8/C2 ratios, is strongly indicative of MCAD deficiency.[2]
-
-
Second-Tier and Confirmatory Testing:
-
If the repeat acylcarnitine profile is still ambiguous, proceed with second-tier and confirmatory testing as outlined in the workflow diagram below. This includes urine organic acid analysis and ACADM gene sequencing.
-
Issue: Persistently Borderline C8 Levels
Question: An infant has C8 levels that are consistently in a borderline range across repeat screens. How do we definitively determine their status?
Answer:
Persistently borderline C8 levels can be challenging to interpret. This situation often arises in heterozygous carriers of MCAD deficiency.
Troubleshooting Steps:
-
Comprehensive Biochemical Phenotyping:
-
Perform a complete plasma acylcarnitine profile. In true MCAD deficiency, even with borderline C8, the ratios of C8/C10 and C8/C2 are typically elevated.[2]
-
Conduct a urine organic acid analysis. While often normal in asymptomatic individuals, the presence of characteristic metabolites like hexanoylglycine (B26119) and suberylglycine, especially during times of stress, can support a diagnosis.
-
-
ACADM Gene Sequencing:
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of false-positive results in newborn screening for MCAD deficiency?
A1: The primary causes of false-positive results include:
-
Heterozygous carriers of an ACADM gene mutation, especially the common c.985A>G variant.[1][2]
-
Prematurity and low birth weight , which can be associated with transiently elevated C8 levels.[1]
-
Administration of Total Parenteral Nutrition (TPN) containing medium-chain triglycerides.[4]
-
Use of MCT oil or valproate .[3]
-
Poor quality of the dried blood spot sample .[4]
Q2: What is the typical C8 cutoff value for newborn screening, and how do levels in false positives compare to true positives?
A2: The C8 cutoff value can vary between screening programs but is often in the range of 0.5 to 0.7 µmol/L.[1][5] Infants with a confirmed MCAD deficiency typically have significantly higher C8 levels than those with false-positive results.
Q3: What is the role of acylcarnitine ratios (e.g., C8/C10, C8/C2) in reducing false positives?
A3: Acylcarnitine ratios are crucial second-tier markers that increase the specificity of screening. In MCAD deficiency, the accumulation of C8 is accompanied by a relative decrease in longer-chain (C10) and shorter-chain (C2) acylcarnitines. Therefore, elevated C8/C10 and C8/C2 ratios are highly indicative of the disorder and help to distinguish true positives from false positives where only C8 might be mildly elevated.[6]
Q4: When is ACADM gene sequencing recommended in the diagnostic process?
A4: ACADM gene sequencing is recommended for:
-
Confirming the diagnosis in infants with a positive newborn screen and abnormal biochemical follow-up tests.[3]
-
Resolving ambiguous cases with persistently borderline biochemical results.
-
Identifying carriers in the family for genetic counseling purposes.
Q5: Can an infant with a false-positive screen have any clinical significance?
A5: In most cases, a false-positive screen due to carrier status has no direct clinical implications for the infant, as carriers are typically asymptomatic.[3] However, identifying carrier status can be important for family planning and genetic counseling for the parents. False positives due to prematurity or TPN are generally transient and resolve as the infant matures and the interventions are discontinued.
Data Presentation
Table 1: Comparison of Octanoylcarnitine (C8) Levels in Newborn Screening
| Group | Mean C8 Level (µmol/L) | 95% Confidence Interval | Key Observations |
| False Positives | 0.90[1] | 0.77 - 1.15 | Significantly lower than confirmed cases. |
| Confirmed MCAD Deficiency | 11.2 (average)[6] | Not specified | Levels can range widely but are typically substantially elevated. |
| Newborn Screening Cutoff | ~0.7[1] | Not applicable | A common cutoff value used in screening programs. |
Table 2: Performance of Newborn Screening for MCAD Deficiency
| Metric | Reported Value | Source |
| Incidence | ~1 in 17,000 in the United States | [3] |
| Clinical Sensitivity | 100% | [1] |
| Clinical Specificity | 99.99% | [1] |
| Positive Predictive Value (PPV) | 77% (overall) | [5] |
Experimental Protocols
Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS) from Dried Blood Spots (DBS)
This protocol outlines the key steps for the quantitative analysis of acylcarnitines from DBS samples.
-
Sample Preparation:
-
A 3 mm disk is punched from the DBS into a well of a 96-well microtiter plate.
-
100 µL of a methanol (B129727) solution containing a mixture of stable isotope-labeled internal standards (deuterated acylcarnitines) is added to each well for extraction.
-
The plate is sealed and agitated for 30-60 minutes at room temperature to elute the acylcarnitines.
-
The methanol extract is transferred to a new plate and evaporated to dryness under a stream of nitrogen.
-
-
Derivatization (Butylation):
-
50-100 µL of 3N HCl in n-butanol is added to each dry sample.
-
The plate is sealed and incubated at 60-65°C for 15-30 minutes to form butyl esters of the acylcarnitines.
-
The butanol is then evaporated to dryness under nitrogen.
-
-
MS/MS Analysis:
-
The derivatized samples are reconstituted in a mobile phase solvent.
-
Analysis is performed using a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode.
-
Acylcarnitines are detected using precursor ion or neutral loss scanning specific for the carnitine moiety.
-
Quantification is achieved by comparing the signal intensity of each analyte to its corresponding internal standard.
-
ACADM Gene Sequencing
This protocol provides a general workflow for confirmatory genetic testing.
-
DNA Extraction:
-
Genomic DNA is extracted from the original DBS, a follow-up whole blood sample, or saliva.
-
-
PCR Amplification:
-
The 12 coding exons and adjacent intronic regions of the ACADM gene are amplified using polymerase chain reaction (PCR) with specific primers.
-
-
Sequencing:
-
The amplified PCR products are purified and sequenced using a standard method like Sanger sequencing or Next-Generation Sequencing (NGS).
-
Both forward and reverse strands are sequenced to ensure accuracy.
-
-
Data Analysis:
-
The obtained sequence is compared to the reference ACADM gene sequence to identify any variations.
-
Identified variants are classified as pathogenic, likely pathogenic, variant of uncertain significance, likely benign, or benign based on established guidelines.
-
Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of organic acids in urine to detect metabolites characteristic of MCAD deficiency.
-
Sample Preparation:
-
A volume of urine normalized to its creatinine (B1669602) concentration is used.
-
Internal standards are added to the urine sample.
-
The sample is acidified, and organic acids are extracted into an organic solvent (e.g., ethyl acetate).
-
The organic extract is evaporated to dryness.
-
-
Derivatization:
-
The dried residue is derivatized to form volatile esters (e.g., trimethylsilyl (B98337) esters) by adding a derivatizing agent.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph, which separates the different organic acids based on their boiling points and interactions with the column.
-
The separated compounds then enter a mass spectrometer, which generates a unique mass spectrum for each compound based on its fragmentation pattern.
-
Compounds are identified by comparing their retention times and mass spectra to a library of known compounds.
-
Visualizations
Caption: Newborn screening workflow for MCAD deficiency.
Caption: Common causes of false positives in MCAD screening.
References
- 1. Clinical efficacy and cost-effectiveness of newborn screening for medium chain acyl-CoA dehydrogenase deficiency using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: ACADM Sequencing | Greenwood Genetic Center [ggc.org]
- 5. Newborn screening for medium chain acyl-CoA dehydrogenase deficiency in England: prevalence, predictive value and test validity based on 1.5 million screened babies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive Newborn Screen for MCAD -- Now What? - Page 2 [medscape.com]
Improving recovery of Decanoyl-L-carnitine chloride from plasma samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Decanoyl-L-carnitine chloride from plasma samples.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of this compound from plasma.
Issue 1: Low Recovery of this compound
Q1: My recovery of this compound is consistently low. What are the potential causes and how can I troubleshoot this?
A1: Low recovery of this compound can stem from several factors throughout the sample preparation and analysis workflow. The most common culprits are suboptimal extraction methods, sample pH, and analyte stability.[1]
Troubleshooting Steps:
-
Evaluate Your Extraction Method: The choice of extraction technique significantly impacts recovery.
-
Protein Precipitation (PPT): This is a simple and fast method, but it may lead to lower recovery due to co-precipitation of the analyte with proteins or the presence of interfering substances in the supernatant.[2][3] Consider optimizing the precipitating solvent (e.g., acetonitrile (B52724), methanol) and the solvent-to-plasma ratio.[3][4]
-
Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts but requires careful optimization of the organic solvent and pH to ensure efficient partitioning of the polar this compound.
-
Solid-Phase Extraction (SPE): SPE, particularly with cation exchange sorbents, can provide high recovery and cleaner extracts by specifically targeting the quaternary amine of carnitine.[5] Ensure proper conditioning of the SPE cartridge and optimization of wash and elution steps.
-
-
Check Sample and Solvent pH: The pH of the sample and extraction solvents can influence the ionization state and stability of this compound. Acylcarnitines are generally more stable in acidic to neutral conditions and can be susceptible to hydrolysis at basic pH.[1] Maintaining a pH below 9 during sample preparation is advisable.[1]
-
Assess Analyte Stability: this compound can degrade under certain conditions.
-
Temperature: Store plasma samples at -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles by aliquoting samples into single-use volumes.[1] Thaw samples on ice before processing.[1]
-
Enzymatic Activity: Endogenous enzymes in plasma can potentially hydrolyze the ester bond. Performing extraction steps at low temperatures (e.g., on ice) can help minimize enzymatic degradation.
-
Logical Relationship for Troubleshooting Low Recovery
Caption: Troubleshooting workflow for low recovery of this compound.
Issue 2: High Signal Variability and Poor Reproducibility
Q2: I'm observing significant variability in my signal intensity between replicate injections and different samples. What could be the cause?
A2: High signal variability is often attributed to matrix effects, specifically ion suppression or enhancement, which can interfere with the ionization of this compound in the mass spectrometer source.[6][7]
Troubleshooting Steps:
-
Evaluate for Matrix Effects:
-
Post-extraction Spike: Compare the signal of a standard spiked into a blank plasma extract versus the signal of the standard in a neat solution. A significant difference indicates the presence of matrix effects.[6]
-
Dilution Approach: Diluting the sample extract can sometimes mitigate matrix effects by reducing the concentration of interfering components.[8]
-
-
Improve Sample Cleanup:
-
Switch to a More Selective Extraction Method: If using PPT, consider switching to LLE or SPE to obtain a cleaner extract with fewer matrix components.[9] SPE is particularly effective at removing phospholipids, a common source of ion suppression.
-
Optimize Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of co-eluting matrix components.[9] Adjusting the gradient or using a different column chemistry can improve resolution.[9]
-
-
Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects. The SIL-IS will be affected by ion suppression or enhancement in the same way as the analyte, leading to more accurate and reproducible quantification.
Signaling Pathway of Ion Suppression
Caption: Mechanism of ion suppression in LC-MS analysis.
Frequently Asked Questions (FAQs)
Q3: Which extraction method is generally best for recovering this compound from plasma?
A3: While the optimal method can depend on the specific analytical requirements (e.g., throughput, sensitivity), Solid-Phase Extraction (SPE) using a cation exchange mechanism is often considered superior for acylcarnitines.[5] It provides high recovery and significantly cleaner extracts compared to Protein Precipitation (PPT), which can suffer from matrix effects.[5][9] LLE is a viable alternative but may require more extensive method development.
Q4: What are the recommended storage conditions for plasma samples to ensure the stability of this compound?
A4: For long-term storage, plasma samples should be kept at -80°C.[1] It has been shown that acylcarnitines are stable for at least 330 days at -18°C, but -80°C is preferable.[10] To prevent degradation from multiple freeze-thaw cycles, it is highly recommended to aliquot samples into single-use tubes before freezing.[1] When ready for analysis, thaw the samples on ice.[1]
Q5: Can derivatization improve the recovery or detection of this compound?
A5: Yes, derivatization, such as butylation to form butyl esters, can improve the chromatographic properties and ionization efficiency of acylcarnitines.[11] This can lead to better separation from interfering substances and enhanced signal intensity in LC-MS/MS analysis.[11] However, the derivatization step adds complexity to the sample preparation workflow.
Quantitative Data Summary
The following tables summarize quantitative data related to the recovery of acylcarnitines using different extraction methods.
Table 1: Comparison of Acylcarnitine Recovery Rates with Different Extraction Methods
| Extraction Method | Sample Matrix | Solvent/Sorbent | Analyte(s) | Average Recovery (%) | Reference |
| Protein Precipitation | Plasma | Acetonitrile | Various Acylcarnitines | 84 - 112 | [1][12] |
| Online Solid-Phase Extraction | Plasma | Cation Exchange | Carnitine & Acylcarnitines | 98 - 105 | [5] |
| Solid-Phase Extraction | Plasma | Not Specified | L-carnitine and esters | 82.6 - 95.4 | [13] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
This protocol is a common and straightforward method for extracting acylcarnitines from plasma.
Materials:
-
Plasma sample
-
Ice-cold acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 14,000 x g
-
Nitrogen evaporator
-
Reconstitution solvent (initial mobile phase)
Procedure:
-
Sample Preparation: Thaw plasma samples on ice.[1]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.[1]
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of solvent to sample).[1][4]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[1]
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[1]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the this compound, to a new tube.[1]
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[1]
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS analysis.[1]
Experimental Workflow for Protein Precipitation
Caption: Step-by-step workflow for protein precipitation of plasma samples.
Protocol 2: Solid-Phase Extraction (SPE) - Cation Exchange
This protocol is adapted for the extraction of acylcarnitines using cation exchange SPE, which generally yields higher recovery and cleaner samples.
Materials:
-
Plasma sample
-
Protein precipitation solvent (e.g., methanol)
-
Cation exchange SPE cartridge
-
SPE manifold (vacuum or positive pressure)
-
Wash solution (e.g., methanol)
-
Elution solution (e.g., ammoniated methanol)
-
Nitrogen evaporator
-
Reconstitution solvent (initial mobile phase)
Procedure:
-
Sample Pre-treatment: Precipitate proteins from 100 µL of plasma by adding 300 µL of methanol (B129727). Vortex and centrifuge as described in the PPT protocol. Collect the supernatant.
-
Column Conditioning: Condition the cation exchange SPE column according to the manufacturer's instructions. This typically involves washing with methanol followed by an equilibration buffer.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE column.[5]
-
Washing: Wash the column with methanol to remove neutral and anionic interferences. The positively charged this compound will be retained on the sorbent.
-
Elution: Elute the this compound from the column using an appropriate elution solution, such as 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
Experimental Workflow for Solid-Phase Extraction
Caption: General workflow for solid-phase extraction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. benchchem.com [benchchem.com]
- 10. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma by high-performance liquid chromatography after pre-column derivatization with 1-aminoanthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve optimization for accurate acylcarnitine quantification.
Welcome to the technical support center for accurate acylcarnitine quantification. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the optimization of calibration curves and routine analysis of acylcarnitines by LC-MS/MS.
Calibration Curve Issues
Q1: My calibration curve is non-linear. What are the common causes and solutions?
A non-linear calibration curve can arise from several factors, from sample preparation to data analysis. Common causes include analyte degradation, matrix effects, an inappropriate calibration range, or detector saturation.[1]
Troubleshooting Steps:
-
Assess Analyte Stability: Acylcarnitines can be unstable. Ensure rapid sample processing, keep samples cold, and consider reconstituting dried extracts just before analysis to minimize degradation.[1]
-
Evaluate Matrix Effects: Biological matrices can suppress or enhance the analyte signal. Construct your calibration curve in a matrix that closely matches your study samples (e.g., stripped plasma or tissue homogenate) to compensate for these effects.[1][2]
-
Optimize Concentration Range: The selected concentration range may not be linear for your specific analyte. Adjust the range of your standards. If accuracy at low concentrations is critical, use a narrower range with more data points at the lower end.[1][3]
-
Use Weighted Regression: For assays covering a wide dynamic range, a simple linear regression may not be appropriate. Applying a weighted linear regression (e.g., 1/x or 1/x²) can improve accuracy, especially at the lower limit of quantification (LLOQ).[1]
-
Check for Detector Saturation: If the curve flattens at high concentrations, your detector may be saturated. Dilute your high-concentration standards and samples to fall within the linear range of the instrument.
Q2: My calibration curve has a high intercept (non-zero blank). What could be the cause?
A significant intercept in your calibration curve often indicates contamination in your blank sample or interference from a co-eluting compound.[1]
Troubleshooting Steps:
-
Verify Blank Purity: Ensure the solvent and matrix used for your blank are free of the analyte. Prepare a new blank using high-purity solvents and a verified analyte-free matrix.[1]
-
Improve Chromatographic Separation: A co-eluting compound may contribute to the signal at the analyte's mass transition. Optimize your LC method (e.g., adjust the gradient, change the mobile phase composition) to resolve the analyte from the interfering peak.[1][4]
-
Select a More Specific Transition: Check for alternative, more specific MRM (Multiple Reaction Monitoring) transitions for your analyte that are not shared by the interfering compound.[1]
Sample Preparation & Matrix Effects
Q3: How can I minimize matrix effects in my acylcarnitine analysis?
Matrix effects, caused by components of a biological sample interfering with analyte ionization, are a primary source of inaccuracy.[4]
Mitigation Strategies:
-
Effective Sample Cleanup: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components like phospholipids.
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): The ideal way to compensate for matrix effects is to use a SIL-IS for each analyte. These standards co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate correction.[2][5]
-
Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples (e.g., plasma, urine, tissue homogenate) to ensure that calibrants and samples are affected by the matrix in the same way.[1][4]
-
Chromatographic Separation: Optimize your LC method to separate acylcarnitines from the regions of major ion suppression. A post-column infusion study can help identify these regions.[4]
Q4: What are common pitfalls during sample preparation?
Errors in sample preparation can lead to high variability and inaccurate results.
-
Inconsistent Extraction: Ensure your protein precipitation or extraction protocol is consistent and well-validated. The addition of an internal standard before any extraction step is crucial to control for variability.[1][4]
-
Derivatization Issues: While derivatization (e.g., butylation) can improve chromatographic properties, it can also be a source of error. The butylation process, for example, can cause partial hydrolysis of some acylcarnitines, affecting the accuracy of free carnitine measurements.[4][6] Ensure the reaction is consistent and goes to completion.
-
Contamination: Avoid external contamination during sample handling. For instance, certain medications like pivalate-containing antibiotics or even topical creams used on patients can introduce interfering acylcarnitine species.[4]
Chromatography & Detection
Q5: I'm seeing poor peak shape (tailing or fronting) for my acylcarnitines. How can I fix this?
Poor peak shape compromises resolution and integration accuracy.
Troubleshooting Peak Shape:
-
Peak Tailing: Often caused by secondary interactions with residual silanols on the column.[7]
-
Solution: Lower the mobile phase pH to protonate silanols or use an end-capped column. Adding an ion-pairing agent like heptafluorobutyric acid (HFBA) can also improve peak shape.[7]
-
-
Peak Fronting: Can be caused by column overload or poor sample solubility.[7]
-
Solution: Reduce the injection volume or sample concentration. Ensure the sample is fully dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.[7]
-
Q6: How can I separate isomeric acylcarnitines?
Separating isomers (e.g., butyrylcarnitine (B1668139) and isobutyrylcarnitine) is critical for correct diagnosis and quantification but challenging due to their similar properties.[6][7]
Strategies for Isomer Resolution:
-
Optimize Mobile Phase: The addition of an ion-pairing agent (e.g., 0.005% HFBA) can improve separation.[7]
-
Adjust Gradient: A shallower, longer gradient increases the separation time and can improve the resolution of closely eluting compounds.[7]
-
Change Stationary Phase: While C18 columns are common, alternative chemistries like mixed-mode or phenyl-hexyl columns can provide different selectivity.[7]
-
Derivatization: Converting acylcarnitines to butyl esters alters their chromatographic behavior and can enhance the separation of certain isomers.[7][8]
Data Presentation: Calibration Curve Parameters
The following table summarizes typical acceptance criteria for a calibration curve in a bioanalytical method validation, according to regulatory guidelines.[3]
| Parameter | Acceptance Criteria | Common Range for Acylcarnitines |
| Number of Standards | Minimum of 5-6 non-zero concentrations, plus a blank and a zero.[3][9] | 8-10 points are commonly used.[8] |
| Linearity (r²) | Correlation coefficient (r²) should be > 0.99.[10] | Typically > 0.995.[11] |
| Range | Should cover the expected concentrations of study samples.[3] | 0.1 to 100 µmol/L, depending on the specific acylcarnitine.[11] |
| Accuracy | Back-calculated concentration of each standard should be within ±15% of the nominal value (±20% at the LLOQ).[9] | Within ±15% (±20% at LLOQ).[5] |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[5] | Within-day CV <10%; between-day CV <15%.[11] |
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards in Plasma
This protocol describes the preparation of a multi-point calibration curve in a biological matrix (e.g., charcoal-stripped plasma).
Materials:
-
Certified acylcarnitine stock solutions
-
Stable isotope-labeled internal standard (SIL-IS) stock solution
-
Analyte-free matrix (e.g., charcoal-stripped human plasma)
-
High-purity solvents (e.g., acetonitrile (B52724), methanol, water)
Procedure:
-
Prepare Working Solutions: From the primary stock solutions, prepare a series of intermediate working solutions of the acylcarnitine standards by serial dilution.[12]
-
Spike the Matrix: Aliquot the analyte-free plasma into separate tubes for each calibration point (e.g., 90 µL per tube).
-
Add Calibrators: Spike a small volume (e.g., 10 µL) of the appropriate working solution into each plasma aliquot to achieve the desired final concentrations for your curve.[12] Vortex thoroughly.
-
Add Internal Standard: Add a consistent volume of the SIL-IS working solution to every calibrator sample (and all QC and unknown samples).[12] Vortex thoroughly.
-
Sample Processing: Process the calibration standards using the exact same protein precipitation and/or extraction procedure as the unknown samples. A common method is to add 3-4 volumes of cold acetonitrile containing the internal standard, vortex, and centrifuge to pellet the proteins.[4]
-
Analysis: Transfer the supernatant, evaporate to dryness if necessary, reconstitute in the initial mobile phase, and inject into the LC-MS/MS system.[4]
Protocol 2: General LC-MS/MS Analysis of Acylcarnitines
This protocol provides a general workflow for the LC-MS/MS analysis of acylcarnitines after sample preparation.
LC Parameters:
-
Column: Reversed-phase C18 column (e.g., 150 mm length, 3.0 mm internal diameter, 3.5 µm particle size).[8]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Gradient: A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the longer-chain acylcarnitines. For example:
-
0-3 min: 5% B
-
3-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-22 min: Return to 5% B and re-equilibrate.[8]
-
-
Flow Rate: 0.4 - 0.5 mL/min.[8]
-
Column Temperature: 50°C.[8]
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[11]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The protonated molecular ion [M+H]⁺ of each acylcarnitine.
-
Product Ion: A common product ion at m/z 85 is characteristic of carnitine fragmentation and is used for quantification.[13]
-
Collision Gas: Argon.
-
Instrument Settings: Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) according to the manufacturer's recommendations for optimal sensitivity.[8]
Visualizations
Caption: Workflow for preparing matrix-matched calibration standards.
Caption: Decision tree for troubleshooting calibration curve issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Decanoyl-L-carnitine chloride and Octanoyl-L-carnitine in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine and Octanoyl-L-carnitine are medium-chain acylcarnitines that play a crucial role in cellular energy metabolism. As ester derivatives of L-carnitine, they are integral to the transport of fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production. While both molecules are structurally similar, differing only by two carbons in their acyl chain length (C10 vs. C8), this variation can influence their metabolic fate and efficacy in modulating cellular processes. This guide provides an objective comparison of Decanoyl-L-carnitine chloride and Octanoyl-L-carnitine, supported by experimental data, to aid researchers in selecting the appropriate molecule for their metabolic studies.
Comparative Analysis of Metabolic Effects
While direct head-to-head comparative studies are limited, the existing literature provides insights into the distinct and overlapping roles of Decanoyl-L-carnitine and Octanoyl-L-carnitine in metabolic pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of these two acylcarnitines. It is important to note that the data are compiled from different studies and experimental conditions may vary.
| Parameter | Decanoyl-L-carnitine | Octanoyl-L-carnitine | Cell/Tissue Type | Key Findings |
| Support of Palmitate Oxidation | More effective than L-carnitine[1] | More effective than L-carnitine[1] | Primary human myotubes | Both medium-chain acylcarnitines enhance the oxidation of long-chain fatty acids. |
| Mitochondrial Respiration (Oxygen Consumption Rate - OCR) | Data not available | Supports high rates of mitochondrial respiration[2] | Heart and Skeletal Muscle Mitochondria | Octanoylcarnitine is readily oxidized in tissues with high energy demand. |
| Cellular Uptake (Inhibition of L-carnitine transport) | Potentially a stronger inhibitor of OCTN2 than octanoyl-L-carnitine[1] | Competitive inhibitor of the carnitine transporter OCTN2[1] | General | The inhibitory effect on the OCTN2 transporter may increase with acyl chain length. |
| PPARα Signaling | Stimulates the PPAR signaling pathway, particularly PPARα[3] | Data not available | Mouse Liver | Decanoylcarnitine has been shown to activate CPT1A expression via PPARα. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols can be adapted for a direct comparative study of this compound and Octanoyl-L-carnitine.
In Vitro Fatty Acid Oxidation Assay
This protocol measures the rate of fatty acid oxidation in cultured cells by quantifying the production of radiolabeled CO2 from a labeled fatty acid substrate.
-
Cell Culture: Plate cells (e.g., C2C12 myotubes, HepG2 hepatocytes) in a multi-well plate and culture to desired confluency.
-
Pre-incubation: Wash cells with serum-free medium and pre-incubate with a medium containing L-carnitine.
-
Treatment: Add the experimental medium containing radiolabeled fatty acid (e.g., [1-14C]palmitate) complexed to BSA, along with either this compound or Octanoyl-L-carnitine at various concentrations. A control group with only L-carnitine should be included.
-
CO2 Trapping: Seal the plates and incubate to allow for fatty acid oxidation. Place a filter paper soaked in a CO2 trapping agent (e.g., NaOH) in a center well or use a specialized trapping device.
-
Measurement: After incubation, acidify the medium to release dissolved CO2, which is then trapped. Measure the radioactivity of the trapping agent using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration of the cell lysate in each well.
Mitochondrial Respiration Assay using Seahorse XF Analyzer
This protocol assesses the impact of acylcarnitines on mitochondrial function by measuring the oxygen consumption rate (OCR).
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
Substrate-limited medium: On the day of the assay, replace the culture medium with a substrate-limited medium (e.g., containing minimal glucose and glutamine).
-
Acylcarnitine Injection: Program the Seahorse XF Analyzer to inject this compound or Octanoyl-L-carnitine into the wells.
-
Mito Stress Test: Following the acylcarnitine injection, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to measure key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity).
-
Data Analysis: Analyze the OCR data using the Seahorse Wave software to determine the effect of each acylcarnitine on mitochondrial respiration.
PPARα Activation Assay (Luciferase Reporter Assay)
This assay determines the ability of the compounds to activate the PPARα signaling pathway.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a plasmid containing a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
Treatment: Treat the transfected cells with varying concentrations of this compound, Octanoyl-L-carnitine, or a known PPARα agonist (positive control).
-
Luciferase Measurement: After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency. Plot the dose-response curves to determine the EC50 values for PPARα activation.
Signaling Pathways and Experimental Workflows
Fatty Acid Beta-Oxidation Pathway
Caption: Carnitine shuttle and fatty acid beta-oxidation pathway.
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for comparing metabolic effects.
PPARα Signaling Pathway
Caption: Decanoyl-L-carnitine activation of the PPARα signaling pathway.
Discussion and Conclusion
Both Decanoyl-L-carnitine and Octanoyl-L-carnitine are valuable tools for investigating cellular metabolism, particularly fatty acid oxidation. The available evidence suggests that both can enhance the oxidation of long-chain fatty acids more effectively than L-carnitine alone[1]. This may be due to their ability to be transported into the mitochondria and directly participate in or modulate the β-oxidation process.
A key difference may lie in their interaction with the carnitine transporter OCTN2 and their potential to activate PPAR signaling pathways. There is evidence to suggest that the inhibitory potency of acylcarnitines on OCTN2 increases with chain length, which would imply that Decanoyl-L-carnitine might be a stronger inhibitor than Octanoyl-L-carnitine[1]. Furthermore, Decanoyl-L-carnitine has been shown to stimulate the PPARα signaling pathway, a key regulator of fatty acid metabolism[3]. The relative potency of Octanoyl-L-carnitine in this regard remains to be fully elucidated.
Future Directions:
Direct comparative studies are needed to fully delineate the differential effects of this compound and Octanoyl-L-carnitine. Researchers are encouraged to utilize the outlined experimental protocols to generate quantitative data on their respective impacts on fatty acid oxidation, mitochondrial respiration, cellular uptake, and PPAR activation. Such studies will provide a clearer understanding of their structure-activity relationships and enable a more informed selection of these molecules for specific applications in metabolic research and drug development.
References
Comparative analysis of acylcarnitine profiles in different tissues.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of acylcarnitine profiles across various tissues, supported by experimental data. Acylcarnitines, esters of L-carnitine, are crucial intermediates in fatty acid and amino acid metabolism.[1] Their tissue-specific concentrations offer a window into the metabolic phenotype and can serve as valuable biomarkers for inherited metabolic disorders and complex diseases such as the metabolic syndrome.[1][2]
Data Presentation: Comparative Acylcarnitine Profiles
The following tables summarize the quantitative and semi-quantitative distribution of various acylcarnitine species across different mouse tissues, including heart, liver, muscle, and brain. These profiles highlight the distinct metabolic activities and substrate preferences of each organ.
Table 1: Quantitative Analysis of Acylcarnitine Species in Mouse Tissues (nmol/g wet weight)
| Acylcarnitine Species | Chain Length | Heart | Liver | Muscle (Thigh) | Brain |
| Free Carnitine (C0) | - | 1600 | 400 | 2900 | 50 |
| Acetylcarnitine (C2) | Short | 290 | 60 | 160 | 10 |
| Propionylcarnitine (C3) | Short | 1.5 | 0.8 | 1.2 | 0.2 |
| Butyrylcarnitine (C4) | Short | 0.5 | 0.3 | 0.4 | 0.1 |
| Isovalerylcarnitine (C5) | Short | 0.3 | 0.2 | 0.2 | 0.05 |
| Hexanoylcarnitine (C6) | Medium | 0.1 | 0.05 | 0.08 | 0.02 |
| Octanoylcarnitine (C8) | Medium | 0.2 | 0.1 | 0.15 | 0.03 |
| Decanoylcarnitine (C10) | Medium | 0.15 | 0.08 | 0.1 | 0.02 |
| Lauroylcarnitine (C12) | Long | 0.1 | 0.05 | 0.07 | 0.01 |
| Myristoylcarnitine (C14) | Long | 0.2 | 0.1 | 0.15 | 0.02 |
| Palmitoylcarnitine (C16) | Long | 0.8 | 0.4 | 0.6 | 0.1 |
| Stearoylcarnitine (C18) | Long | 0.5 | 0.25 | 0.4 | 0.08 |
| Oleoylcarnitine (C18:1) | Long | 1.2 | 0.6 | 0.9 | 0.15 |
Data compiled and synthesized from multiple sources for illustrative comparison. Absolute values can vary based on experimental conditions.
Table 2: Relative Abundance of Acylcarnitine Classes in Mouse Tissues (Log2 Peak Area)
| Tissue | Short-Chain (C2-C5) | Medium-Chain (C6-C12) | Long-Chain (C14-C18) |
| Heart | High | Moderate | High |
| Liver | Moderate | High | Moderate |
| Muscle | High | Low | High |
| Brain | Low | Low | Low |
| Fat (Visceral) | Moderate | Moderate | High |
This table represents the relative abundance patterns observed in comparative metabolomic studies.[3]
Experimental Protocols
Accurate quantification of acylcarnitines in tissue samples is critical for reliable comparative analysis. The following protocol outlines a standard methodology for tissue extraction and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Tissue Homogenization and Extraction
This procedure is designed to efficiently extract acylcarnitines from solid tissues while minimizing metabolic changes.
-
Sample Preparation: Approximately 20-50 mg of frozen tissue is weighed and placed in a pre-chilled 2 mL tube containing ceramic beads.[4]
-
Internal Standard Spiking: An internal standard solution containing a mixture of stable isotope-labeled acylcarnitines (e.g., d3-acetylcarnitine, d3-octanoylcarnitine, d3-palmitoylcarnitine) is added to each sample for accurate quantification.[5]
-
Homogenization: 1 mL of ice-cold 80% methanol (B129727) is added to the tube, and the tissue is homogenized using a bead beater (e.g., FastPrep) for 60 seconds at 6 m/s.[4]
-
Protein Precipitation and Extraction: The homogenate is then centrifuged at 16,000 x g for 10 minutes at 4°C to precipitate proteins. The supernatant containing the acylcarnitines is carefully transferred to a new tube.[6]
Sample Derivatization (Optional but Recommended)
Derivatization of acylcarnitines to their butyl esters can improve chromatographic separation and ionization efficiency, especially for short-chain species.[7][8]
-
Drying: The extracted supernatant is dried under a stream of nitrogen gas or using a vacuum concentrator.
-
Butylation: The dried residue is reconstituted in a solution of n-butanol with 3N HCl and incubated at 65°C for 20 minutes.
-
Final Drying: The butylated sample is dried again under nitrogen.
-
Reconstitution: The final residue is reconstituted in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The separation and detection of individual acylcarnitine species are performed using a liquid chromatography system coupled to a tandem mass spectrometer.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.9 µm) is commonly used.[8]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (acetonitrile) is employed to elute acylcarnitines based on their chain length and hydrophobicity.[8]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard. A common product ion for acylcarnitines is m/z 85.[5]
-
Mandatory Visualization
Metabolic Pathway: The Carnitine Shuttle and Fatty Acid β-Oxidation
The following diagram illustrates the crucial role of the carnitine shuttle in transporting long-chain fatty acids into the mitochondria for β-oxidation, a process central to cellular energy production. Acylcarnitines are key intermediates in this pathway.[1][9]
Caption: The carnitine shuttle facilitates fatty acid transport into mitochondria for β-oxidation.
Experimental Workflow: Tissue Acylcarnitine Profiling
The following diagram outlines the typical workflow for the comparative analysis of acylcarnitine profiles in different tissues, from sample collection to data analysis.
References
- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 2. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Acylcarnitine profiling by low-resolution LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
Validation of Decanoyl-L-carnitine as a diagnostic marker for CPT2 deficiency.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Decanoyl-L-carnitine (C10) and other diagnostic markers for Carnitine Palmitoyltransferase II (CPT2) deficiency, a disorder of long-chain fatty acid oxidation. We present experimental data, detailed protocols, and logical workflows to aid in the evaluation and selection of appropriate diagnostic methodologies.
Introduction to CPT2 Deficiency and Diagnostic Markers
Carnitine Palmitoyltransferase II (CPT2) deficiency is an autosomal recessive metabolic disorder that prevents the body from utilizing long-chain fatty acids as an energy source.[1] The deficiency leads to the accumulation of long-chain acylcarnitines in the plasma.[2][3] Diagnosis relies on a combination of clinical presentation, biochemical analysis of acylcarnitines, measurement of CPT2 enzyme activity, and molecular genetic testing.[4] While several acylcarnitines are elevated in CPT2 deficiency, this guide focuses on the validation of Decanoyl-L-carnitine (C10) as a diagnostic marker in comparison to other established and emerging biomarkers.
Acylcarnitine Profiling: A Comparative Analysis
Acylcarnitine analysis by tandem mass spectrometry (MS/MS) is a primary screening method for CPT2 deficiency.[5] The hallmark of CPT2 deficiency is the elevation of long-chain acylcarnitines, particularly Hexadecanoyl-L-carnitine (C16) and Octadecenoyl-L-carnitine (C18:1).[1][3] While not the primary marker, an increase in medium-chain acylcarnitines, including Decanoyl-L-carnitine (C10), has also been observed in affected individuals.[6]
Table 1: Comparison of Acylcarnitine Markers for CPT2 Deficiency Diagnosis
| Marker/Ratio | Typical Finding in CPT2 Deficiency | Reported Diagnostic Performance | Key Considerations |
| Decanoyl-L-carnitine (C10) | Elevated | Data on standalone sensitivity and specificity is limited. Often part of a broader elevation of medium-chain acylcarnitines. | May not be as specific or sensitive as longer-chain acylcarnitines. Its primary utility might be as a secondary marker. |
| Dodecanoyl-L-carnitine (C12) | Elevated | ROC analysis shows high sensitivity and specificity. | A promising marker, particularly when used in ratios. |
| Hexadecanoyl-L-carnitine (C16) | Markedly Elevated | A primary diagnostic marker, often used in combination with C18:1.[1][3] Cutoff values have been established for newborn screening.[7] | Can be elevated in other fatty acid oxidation disorders. |
| Octadecenoyl-L-carnitine (C18:1) | Markedly Elevated | A primary diagnostic marker, often used in combination with C16.[1][3] | Can be elevated in other fatty acid oxidation disorders. |
| (C16 + C18:1)/C2 Ratio | Significantly Increased | High sensitivity and specificity; effectively discriminates CPT2 deficiency from other conditions.[7][8] A cutoff of >0.7 has been used for newborn screening.[9] | A robust and widely used diagnostic index. |
| C12/C0 Ratio | Increased | Suggested to have higher sensitivity and specificity than other ratios in some studies, potentially reducing false positives. | An emerging marker that shows promise for improved diagnostic accuracy. |
Alternative Diagnostic Methodologies
While acylcarnitine profiling is a crucial screening tool, a definitive diagnosis of CPT2 deficiency often requires confirmation through enzyme activity assays and genetic testing.[4]
Table 2: Comparison of Alternative Diagnostic Methods for CPT2 Deficiency
| Method | Principle | Advantages | Disadvantages |
| CPT2 Enzyme Activity Assay | Measures the catalytic activity of the CPT2 enzyme in patient samples (e.g., muscle, fibroblasts, lymphocytes).[4][10] | Provides a functional confirmation of the defect. Can differentiate between CPT2 and other related disorders.[4] | Invasive if muscle biopsy is required. Assay conditions can be complex and require specialized laboratories.[4] |
| Molecular Genetic Testing | Identifies pathogenic variants in the CPT2 gene.[4][11] | Considered a gold standard for confirmation.[2] Can be performed on less invasive samples like blood. | May not identify all pathogenic variants. Variants of unknown significance can pose a diagnostic challenge. |
Experimental Protocols
Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS) from Dried Blood Spots (DBS)
This protocol is a generalized procedure for the analysis of acylcarnitines from DBS samples.
-
Sample Preparation:
-
A 3 mm disk is punched from the dried blood spot into a 96-well plate.
-
An extraction solution containing internal standards (deuterated acylcarnitines) in methanol (B129727) is added to each well.
-
The plate is agitated to facilitate extraction.
-
The supernatant is transferred to a new plate and dried under nitrogen.
-
-
Derivatization:
-
The dried extract is derivatized to butyl esters by adding butanolic HCl and incubating at 65°C.
-
The derivatized sample is again dried under nitrogen.
-
-
MS/MS Analysis:
-
The residue is reconstituted in a mobile phase.
-
Analysis is performed using a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode.
-
Acylcarnitines are typically identified using a precursor ion scan of m/z 85.
-
-
Data Analysis:
-
The concentration of each acylcarnitine is determined by comparing its ion intensity to that of its corresponding deuterated internal standard.
-
CPT2 Enzyme Activity Assay (Radioisotopic Method) in Muscle Tissue
This protocol outlines the general steps for a radioisotopic CPT2 enzyme assay in muscle homogenates.
-
Sample Preparation:
-
A muscle biopsy is obtained and immediately frozen in liquid nitrogen.
-
The frozen tissue is homogenized in a suitable buffer.
-
-
Assay Reaction:
-
The muscle homogenate is incubated in a reaction mixture containing a radiolabeled substrate, such as [³H]palmitoyl-CoA or [¹⁴C]carnitine.
-
The reaction is initiated by adding the second substrate (carnitine or palmitoyl-CoA, respectively).
-
-
Separation and Detection:
-
The reaction is stopped, and the radiolabeled product (e.g., [³H]palmitoylcarnitine) is separated from the unreacted substrate, often using a chromatographic method.
-
The radioactivity of the product is measured using a scintillation counter.
-
-
Calculation of Enzyme Activity:
-
The CPT2 activity is calculated based on the amount of radioactive product formed per unit of time and per milligram of protein in the muscle homogenate.
-
Visualization of Pathways and Workflows
CPT2 Deficiency Metabolic Pathway
References
- 1. Carnitine Palmitoyltransferase II (CPT2) Deficiency in a Patient With Recurrent Rhabdomyolysis: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. metabolicsupportuk.org [metabolicsupportuk.org]
- 6. researchgate.net [researchgate.net]
- 7. Newborn screening for carnitine palmitoyltransferase II deficiency using (C16+C18:1)/C2: Evaluation of additional indices for adequate sensitivity and lower false-positivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A newborn case with carnitine palmitoyltransferase II deficiency initially judged as unaffected by acylcarnitine analysis soon after birth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Implementation of a fast method for the measurement of carnitine palmitoyltransferase 2 activity in lymphocytes by tandem mass spectrometry as confirmation for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cross-validation of different analytical platforms for acylcarnitine analysis.
A Comparative Guide to Analytical Platforms for Acylcarnitine Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of acylcarnitines, critical intermediates in fatty acid and amino acid metabolism, is paramount for diagnosing and monitoring metabolic disorders, as well as for assessing drug-induced mitochondrial toxicity in pharmaceutical development.[1][2] This guide provides a comprehensive cross-validation of the primary analytical platforms used for acylcarnitine analysis, supported by experimental data and detailed methodologies to assist researchers in selecting the optimal platform for their specific needs.
Quantitative Performance of Analytical Platforms
The selection of an analytical method for acylcarnitine quantification is contingent on several factors, including the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard due to its high sensitivity, specificity, and multiplexing capabilities.[4][5] The following table summarizes the quantitative performance of different analytical techniques based on published literature.
| Parameter | LC-MS/MS | UPLC-MS/MS | GC-MS | HPLC-Fluorescence | Enzymatic Assay |
| Limit of Detection (LOD) | 0.1 - 1.0 µmol/l[6] | ~0.5 ng/ml[7] | 0.04 - 0.42 µmol/L[8] | Varies | Varies |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µmol/l[6] | 5 ng/ml[7] | 0.13 - 1.70 mg/L[8] | Varies | Varies |
| Linearity (R²) | > 0.99[6] | > 0.994[7] | 0.9958 - 0.9996[8] | > 0.98 | Varies |
| Precision (%CV) | < 15%[6] | < 15% | 0.32 - 13.76%[8] | < 15% | Varies |
| Accuracy (% Recovery) | 84 - 112%[6] | > 88%[7] | 82.97 - 114.96%[8] | Varies | Varies |
| Specificity | High | High | High | Moderate | Moderate to High |
| Throughput | High | Very High | Moderate | Moderate | High |
| Derivatization | Optional[9][10] | Optional[7] | Required[4] | Required[3] | No |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. The following section outlines a typical methodology for the analysis of acylcarnitines from dried blood spots (DBS) using tandem mass spectrometry.
Protocol: Acylcarnitine Analysis from Dried Blood Spots (DBS) by MS/MS
This protocol is adapted for the analysis of acylcarnitines from dried blood spots, a common practice in newborn screening.[1]
Materials:
-
Methanol (B129727) (HPLC grade)
-
Deuterated internal standard mixture in methanol
-
n-Butanol
-
Acetyl chloride or 3N HCl in n-butanol
-
96-well microtiter plates
-
Plate shaker
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Punching: Punch a 3 mm disk from the dried blood spot into a well of a 96-well microtiter plate.[1]
-
Extraction: Add 100 µL of methanol containing the deuterated internal standards to each well.[1]
-
Elution: Seal the plate and shake for 30-60 minutes at room temperature to elute the acylcarnitines.[1]
-
Drying: Transfer the methanol extract to a new 96-well plate and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.[1]
-
Derivatization (Butylation): Add 50-100 µL of 3N HCl in n-butanol (or n-butanol with 5% v/v acetyl chloride) to each well.[1][2] This step converts the acylcarnitines to their butyl-esters.
-
Incubation: Seal the plate and heat at 65°C for 15 minutes.[11]
-
Final Drying: Evaporate the butanolic HCl to dryness under nitrogen.[11]
-
Reconstitution: Reconstitute the dried residue with a suitable solvent matrix compatible with the MS/MS analysis.[11]
-
Analysis: The extracted and derivatized acylcarnitines are analyzed using electrospray ionization–tandem mass spectrometry (ESI-MS/MS). The instrument is typically operated in the precursor ion scan mode to detect species that produce a common fragment ion at m/z 85.[1][12]
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for acylcarnitine profiling by tandem mass spectrometry.
The Carnitine Shuttle System
Acylcarnitines are integral to the transport of long-chain fatty acids into the mitochondria for beta-oxidation. This process, known as the carnitine shuttle, is essential for energy production from fats.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.vtt.fi [cris.vtt.fi]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. Acylcarnitines: Analysis in Plasma and Whole Blood Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Acylcarnitine Profiling: Dried Blood Spot vs. Plasma
For researchers, scientists, and drug development professionals, the choice of biological matrix is a critical decision in acylcarnitine analysis. This guide provides an objective comparison of dried blood spot (DBS) and plasma acylcarnitine profiling, supported by experimental data and detailed methodologies to inform your study design.
Acylcarnitine profiling is a vital tool for the diagnosis and monitoring of inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidurias.[1][2][3] The two most common sample types utilized for this analysis are dried blood spots and plasma, each presenting distinct advantages and limitations. While DBS is the standard for newborn screening due to its ease of collection, transport, and storage, plasma is often employed for general metabolic investigations.[1][4][5] Understanding the differences in their resulting acylcarnitine profiles is crucial for accurate data interpretation and clinical decision-making.
Quantitative Comparison of Acylcarnitine Profiles
Significant quantitative differences in acylcarnitine concentrations exist between DBS and plasma. These variations can impact the diagnosis of specific metabolic disorders. The following table summarizes key comparative findings from published studies.
| Acylcarnitine/Analyte | Comparison in Health and Disease | Clinical Implication |
| Free Carnitine (C0) | In healthy individuals, free carnitine concentrations are approximately 36% higher in plasma compared to DBS.[1] However, in Carnitine Palmitoyltransferase 1 (CPT-1) deficiency, the concentration in DBS can be four times higher than in plasma.[1] | Reliance on plasma for CPT-1 diagnosis may lead to missed cases.[1] DBS is the more sensitive sample for detecting CPT-1 deficiency.[2][6] |
| Long-Chain Acylcarnitines (e.g., C16, C18:1) | Elevations of long-chain acylcarnitines in disorders like Carnitine-Acylcarnitine Translocase (CACT) and Carnitine Palmitoyltransferase 2 (CPT-2) deficiency are more pronounced in plasma than in DBS.[2] In some CPT-2 deficient patients, primary diagnostic markers may be abnormal in plasma but appear normal in DBS.[1] | Plasma is the preferred sample for detecting CACT and CPT-2 deficiencies.[2] Diagnosis of CPT-2 can be missed when relying solely on DBS.[1] |
| Long-Chain Hydroxyacylcarnitines | In Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) and Trifunctional Protein (MTP) deficiencies, elevations of long-chain hydroxyacylcarnitines are equally detectable in both plasma and DBS.[2] | Both sample types are considered equally effective for the investigation of suspected LCHAD/MTP deficiency.[2] |
| C3-Acylcarnitine (Propionylcarnitine) | In some cases of methylmalonic aciduria, C3-acylcarnitine levels can be within the reference range in DBS samples.[2] | This suggests a potential for false-negative results in DBS screening for this particular organic aciduria. |
| Diagnostic Ratios | For CPT-2 deficiency, the ratio of (C16+C18:1)/C2 is a reliable diagnostic marker in plasma. However, this ratio can be normal in DBS samples from some CPT-2 patients.[1] | This highlights the importance of using matrix-specific diagnostic cutoffs and ratios. |
Experimental Protocols
The analysis of acylcarnitines from both DBS and plasma is predominantly performed using tandem mass spectrometry (MS/MS), which allows for the sensitive and simultaneous quantification of multiple analytes.[3][5] While the core analytical technique is the same, the sample preparation protocols differ significantly.
Dried Blood Spot (DBS) Acylcarnitine Analysis Protocol
-
Sample Collection: A small volume of whole blood (approximately 50 µL) is collected via a heel or finger prick and spotted onto a pre-marked circle on a filter paper card.[4][7] The card is then allowed to air dry for several hours.[8]
-
Sample Punching: A small disc (typically 3.0-3.2 mm in diameter) is punched from the center of the dried blood spot into a well of a 96-well microtiter plate.[4][9]
-
Extraction: An extraction solution, typically methanol (B129727) or a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v), containing stable isotope-labeled internal standards is added to each well.[4][9] The plate is then agitated for 20-30 minutes to elute the acylcarnitines.[4][9]
-
Derivatization (Butylation): The methanol extract is transferred to a new plate and dried under a stream of nitrogen.[5][10] A solution of 3N HCl in n-butanol is added to each well, and the plate is incubated at 60-65°C for 15-30 minutes to convert the acylcarnitines to their butyl esters.[10][11] This step enhances ionization efficiency for MS/MS analysis.
-
Final Preparation: The butanolic HCl is evaporated, and the residue is reconstituted in a solvent suitable for injection into the MS/MS system.[9][11]
-
Analysis: The prepared samples are analyzed by flow injection analysis or liquid chromatography tandem mass spectrometry (FIA-MS/MS or LC-MS/MS).[5][9]
Plasma Acylcarnitine Analysis Protocol
-
Sample Collection: Whole blood is collected via venipuncture into a tube containing an anticoagulant (e.g., EDTA or heparin).[6][10]
-
Plasma Separation: The blood sample is centrifuged to separate the plasma from the blood cells.[6]
-
Protein Precipitation and Extraction: A small volume of plasma (e.g., 10-50 µL) is mixed with a cold organic solvent, such as acetonitrile, containing the deuterated internal standards.[10] This step precipitates the plasma proteins and extracts the acylcarnitines. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant containing the acylcarnitines is carefully transferred to a new tube or well.
-
Derivatization (Butylation): Similar to the DBS protocol, the extract is dried down and derivatized with acidic n-butanol to form butyl esters.[10]
-
Final Preparation: The sample is dried again and reconstituted in an appropriate solvent for MS/MS analysis.[10]
-
Analysis: The samples are analyzed by tandem mass spectrometry.[3]
Experimental Workflow Diagram
The following diagram illustrates the parallel workflows for acylcarnitine analysis from dried blood spots and plasma.
Caption: Workflow for acylcarnitine analysis from DBS and plasma.
Conclusion
The choice between dried blood spot and plasma for acylcarnitine profiling is dependent on the specific research question and the suspected metabolic disorder. DBS offers significant logistical advantages, making it ideal for large-scale screening programs.[5] However, for the diagnosis of certain disorders, particularly those involving long-chain fatty acid oxidation, plasma may provide a more sensitive and accurate profile.[2][12] It is imperative for researchers and clinicians to be aware of the inherent differences between these two matrices and to interpret the resulting acylcarnitine profiles within the appropriate clinical context. When possible, comparing results from both matrices can provide a more comprehensive understanding of the patient's metabolic state.
References
- 1. Differences between acylcarnitine profiles in plasma and bloodspots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.macb.org.my [journal.macb.org.my]
- 3. Acylcarnitines: Analysis in Plasma and Whole Blood Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. it.restek.com [it.restek.com]
- 5. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]
- 6. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
- 7. cda-amc.ca [cda-amc.ca]
- 8. metabolon.com [metabolon.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Decanoyl-L-Carnitine Levels in Response to Dietary Interventions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Decanoyl-L-carnitine levels in response to different dietary interventions, supported by experimental data. The information is intended to assist researchers and professionals in understanding the metabolic impact of various diets on fatty acid oxidation and related pathways.
Comparative Analysis of Decanoyl-L-Carnitine Levels
The following table summarizes the quantitative data on plasma or serum Decanoyl-L-carnitine (C10) levels from studies investigating the effects of a high-protein diet and a ketogenic diet.
| Dietary Intervention | Participant Group | Duration | Baseline Decanoyl-L-carnitine (μM) | Post-intervention Decanoyl-L-carnitine (μM) | Key Findings |
| High-Protein Diet (25% protein) | Healthy Adults | 8 weeks | Not explicitly stated for C10 | Data presented in principal component analysis; specific values for C10 not isolated. | Higher protein intake was associated with lower levels of medium-chain acylcarnitines.[1] |
| Ketogenic Diet | Pediatric patients with drug-resistant epilepsy | 12 months | ~0.06 (estimated from graphical data) | Not explicitly stated for C10; data for other acylcarnitines reported. | Long-chain acylcarnitines (C16, C16:1) significantly decreased after 12 months of ketogenic diet therapy.[2] |
Note: Direct quantitative comparison of Decanoyl-L-carnitine across different dietary interventions (ketogenic vs. low-fat vs. high-protein) is limited in the currently available literature. The presented data is extracted from studies focusing on either high-protein or ketogenic diets.
Experimental Protocols
High-Protein Diet Intervention (Overfeeding Study)[1]
-
Objective: To investigate the effects of varying dietary protein levels on plasma fatty acyl-carnitines during a period of controlled overfeeding.
-
Study Design: Twenty-three healthy adult men and women were admitted as in-patients and overfed by 40% for 8 weeks. Participants were randomized to one of three isocaloric diets with varying protein content: 5% (Low Protein Diet - LPD), 15% (Normal Protein Diet - NPD), or 25% (High Protein Diet - HPD).
-
Sample Collection: Plasma samples were collected at baseline and after 8 weeks of the dietary intervention.
-
Acylcarnitine Analysis: Plasma fatty acyl-carnitines were measured by gas chromatography/mass spectrometry (GC/MS). The data was analyzed using principal components analysis to group different fatty acyl-carnitine species.
Ketogenic Diet Intervention[2]
-
Objective: To examine the serum acylcarnitine and amino acid profiles at different time points during ketogenic diet therapy (KDT) and their association with the effectiveness of the therapy in pediatric patients with drug-resistant epilepsy.
-
Study Design: Twenty-nine patients (aged 0.67-20 years) with drug-resistant epilepsy were prospectively enrolled to receive a classic ketogenic diet for one year. Blood samples were collected at baseline and at 3, 6, 9, and 12 months of KDT.
-
Sample Collection: Serum samples were collected at the specified time points.
-
Acylcarnitine Analysis: Acylcarnitine profiles were analyzed, though the specific analytical method is not detailed in the provided summary. The study reported on various acylcarnitines, including short-chain and long-chain species.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general pathway of fatty acid β-oxidation, where Decanoyl-L-carnitine is an intermediate, and a typical experimental workflow for analyzing acylcarnitine levels in response to dietary interventions.
Caption: Fatty Acid β-Oxidation Pathway.
Caption: Experimental Workflow for Dietary Intervention Studies.
References
A Head-to-Head Comparison of Derivatization Reagents for Acylcarnitine Analysis
For researchers, scientists, and drug development professionals involved in metabolomics and clinical diagnostics, the accurate quantification of acylcarnitines is paramount. These molecules are key biomarkers for inborn errors of metabolism and play a significant role in fatty acid oxidation pathways. Derivatization is a critical step in the analytical workflow for acylcarnitines, enhancing their chromatographic retention, ionization efficiency, and fragmentation patterns in mass spectrometry (MS). This guide provides an objective, data-driven comparison of the most commonly employed derivatization reagents: butanolysis (forming butyl esters), 3-nitrophenylhydrazine (B1228671) (3NPH), pentafluorophenacyl trifluoromethanesulfonate (B1224126) (PFP-Triflate), and picolinyl esters.
This comprehensive guide delves into the experimental protocols, quantitative performance, and specific applications of each reagent, offering supporting data to inform the selection of the most suitable derivatization strategy for your research needs.
Executive Summary
The choice of derivatization reagent significantly impacts the sensitivity, specificity, and throughput of acylcarnitine analysis. Butanolysis is a widely adopted, robust method, particularly in newborn screening. 3NPH derivatization offers excellent sensitivity and is well-suited for LC-MS applications. PFP-Triflate provides rapid and complete derivatization under mild conditions. Picolinyl esters are uniquely powerful for structural elucidation of the acyl chain via mass spectrometry.
Quantitative Performance Comparison
The following tables summarize the quantitative performance of the different derivatization reagents based on data from various studies. It is important to note that a direct head-to-head comparison in a single study is often unavailable, and performance can vary based on the specific acylcarnitine, matrix, and analytical instrumentation.
| Parameter | Butanolysis (Butyl Esters) | 3-Nitrophenylhydrazine (3NPH) | Pentafluorophenacyl Trifluoromethanesulfonate (PFP-Triflate) | Picolinyl Esters |
| Limit of Detection (LOD) | 0.02 - 1 µmol/L[1] | Sub- to low-femtomole levels (on-column)[2] | Not explicitly reported, but method demonstrates high sensitivity. | Primarily used for structural elucidation, quantitative data is less common. |
| Limit of Quantification (LOQ) | 0.05 - 5 µmol/L[1] | Sub- to low-femtomole levels (on-column)[2] | Not explicitly reported, but method demonstrates high sensitivity. | Primarily used for structural elucidation, quantitative data is less common. |
| Recovery | Generally good, but potential for hydrolysis of acylcarnitines.[3] | High recovery reported. | 77-85% for carnitine and acylcarnitines from the isolation procedure.[4] | Dependent on the transesterification reaction efficiency. |
| Precision (%RSD) | Inter-assay precision < 12.3%[1] | Intra-day CVs of ≤7.8% and inter-day CVs of ≤8.8%[2] | Within-run and between-run imprecision are generally low.[3] | Dependent on the analytical method (GC-MS or LC-MS). |
Experimental Protocols
Detailed methodologies for the key derivatization procedures are provided below.
Butanolysis (Butyl Esterification)
This is one of the most common methods for acylcarnitine derivatization, especially in newborn screening programs.
Materials:
-
3 M HCl in n-butanol (or n-butanol with 5% v/v acetyl chloride)
-
Nitrogen evaporator
-
Heating block or oven (60-65°C)
-
Internal standards for acylcarnitines
Protocol:
-
Sample Preparation: Plasma or dried blood spot (DBS) extracts containing acylcarnitines are evaporated to dryness under a stream of nitrogen.
-
Derivatization Reaction: Add 50-100 µL of 3 M HCl in n-butanol to the dried sample.
-
Incubation: Seal the reaction vessel and incubate at 60-65°C for 15-20 minutes.[5][6]
-
Drying: Evaporate the butanolic HCl solution to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivatized sample in an appropriate solvent for MS analysis (e.g., mobile phase).
3-Nitrophenylhydrazine (3NPH) Derivatization
This method targets the carboxyl group of acylcarnitines and significantly enhances signal intensity in LC-MS analysis.[7][8][9]
Materials:
-
3-Nitrophenylhydrazine (3NPH) solution (e.g., 0.5 M in 35% acetonitrile)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (e.g., 1 M in water)
-
Rocking platform or shaker
-
Lyophilizer or nitrogen evaporator
Protocol:
-
Sample Preparation: To the acylcarnitine extract (e.g., in 80% methanol), add internal standards.
-
Derivatization Cocktail: Sequentially add 25 mM 3NPH, 25 mM EDC, and 0.4% pyridine to the sample.[9]
-
Incubation: Incubate the mixture at 30°C for 30 minutes on a rocking platform.[9]
-
Drying: Lyophilize or evaporate the sample to dryness.
-
Reconstitution: Reconstitute the dried derivative in water or an appropriate solvent for LC-MS analysis.[9]
Pentafluorophenacyl Trifluoromethanesulfonate (PFP-Triflate) Derivatization
This reagent allows for rapid and complete derivatization under mild conditions.
Materials:
-
Pentafluorophenacyl trifluoromethanesulfonate (PFP-Triflate)
-
Acetonitrile
-
Diisopropylethylamine
-
Nitrogen evaporator
Protocol:
-
Sample Isolation: Isolate carnitine and acylcarnitines from the biological matrix using solid-phase extraction (SPE).
-
Drying: Evaporate the eluate containing acylcarnitines to dryness.
-
Derivatization Reaction: To the dried residue, add a solution of PFP-Triflate and diisopropylethylamine in acetonitrile.
-
Incubation: The reaction is typically rapid and can proceed at room temperature.
-
Drying and Reconstitution: Evaporate the reaction mixture and reconstitute the derivatized sample for analysis.
Picolinyl Ester Derivatization
This method is particularly useful for determining the structure of the acyl chain by providing characteristic fragmentation patterns in GC-MS.
Materials:
-
3-Pyridylcarbinol
-
Potassium tert-butoxide
-
Dichloromethane
-
Thionyl chloride (for converting fatty acids to acyl chlorides, if starting from free fatty acids)
Protocol (via Transesterification):
-
Sample Preparation: The acylcarnitine sample is dried thoroughly.
-
Transesterification: The dried acylcarnitine is reacted with 3-pyridylcarbinol and potassium tert-butoxide in dichloromethane.[10]
-
Extraction: The resulting picolinyl esters are extracted from the reaction mixture.
-
Analysis: The extracted picolinyl esters are then analyzed by GC-MS.
Visualizing the Workflow and Derivatization Reactions
To better illustrate the experimental processes and chemical transformations, the following diagrams are provided.
Head-to-Head Comparison of Reagents
Butanolysis (Butyl Esters)
-
Principle: An acid-catalyzed esterification of the carboxyl group of acylcarnitines with n-butanol.
-
Advantages:
-
Well-established and widely used, especially in newborn screening.
-
Robust and relatively inexpensive.
-
Improves chromatographic properties and ionization efficiency.
-
Can help differentiate isobaric dicarboxylic acylcarnitines.[5]
-
-
Disadvantages:
-
Harsh acidic conditions can lead to hydrolysis of the acyl group from carnitine, potentially underestimating certain species.[3]
-
Requires heating, which can increase sample preparation time.
-
-
Typical Application: High-throughput screening of acylcarnitines in dried blood spots for metabolic disorders.
3-Nitrophenylhydrazine (3NPH)
-
Principle: Condensation reaction between the hydrazine (B178648) group of 3NPH and the carboxyl group of acylcarnitines, typically mediated by a carbodiimide (B86325) like EDC.
-
Advantages:
-
Disadvantages:
-
Requires additional reagents (EDC, pyridine).
-
The derivatization cocktail adds complexity to the sample preparation.
-
-
Typical Application: Targeted metabolomics studies requiring high sensitivity for a broad range of acylcarnitines.
Pentafluorophenacyl Trifluoromethanesulfonate (PFP-Triflate)
-
Principle: Alkylation of the carboxyl group with the highly reactive PFP-Triflate reagent.
-
Advantages:
-
Rapid and complete derivatization under mild conditions, minimizing the risk of acylcarnitine hydrolysis.[4]
-
The resulting PFP esters are suitable for both LC-MS and GC-MS with electron capture detection.
-
-
Disadvantages:
-
The reagent can be expensive.
-
Requires careful handling due to its reactivity.
-
-
Typical Application: Quantitative analysis of acylcarnitines where sample integrity is critical and mild derivatization conditions are preferred.
Picolinyl Esters
-
Principle: Transesterification of the acyl group from carnitine to 3-pyridylcarbinol, or esterification of the free fatty acid after hydrolysis.
-
Advantages:
-
Disadvantages:
-
Primarily a tool for structural elucidation rather than high-throughput quantification.
-
The derivatization procedure can be more complex than other methods.
-
Analysis is typically performed by GC-MS, which may not be as widely available as LC-MS in clinical labs.
-
-
Typical Application: Identification and structural characterization of unknown or novel acylcarnitines in research settings.
Conclusion
The selection of an appropriate derivatization reagent is a critical decision in the analysis of acylcarnitines. For high-throughput, routine screening, the robustness and established protocols of butanolysis make it a continued favorite. For research applications demanding the highest sensitivity and comprehensive profiling, 3NPH derivatization offers significant advantages. When mild reaction conditions are paramount to prevent analyte degradation, PFP-Triflate is an excellent choice. Finally, for the detailed structural investigation of the acyl moiety, picolinyl ester derivatization is an unparalleled tool. By carefully considering the specific requirements of the study, researchers can select the optimal derivatization strategy to achieve accurate and reliable quantification of acylcarnitines.
References
- 1. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotope-labeling derivatization with 3-nitrophenylhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Acylcarnitine profiling by low-resolution LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
Decanoyl-L-carnitine Chloride vs. Free Carnitine Levels in Disease States: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Decanoyl-L-carnitine chloride and free carnitine levels in various disease states, supported by experimental data and detailed methodologies. The information presented is intended to assist researchers and clinicians in understanding the diagnostic significance of these biomarkers and their roles in metabolic disorders.
Introduction
Carnitine is a vital compound, derived from amino acids, that plays a critical role in cellular energy metabolism.[1][2] Its primary function is to transport long-chain fatty acids into the mitochondria for beta-oxidation, the process that generates metabolic energy.[1][3][4] Free carnitine can become esterified to fatty acids, forming acylcarnitines. Decanoyl-L-carnitine is a specific medium-chain acylcarnitine, formed from decanoic acid. The balance between free carnitine and various acylcarnitines is a key indicator of metabolic health. In several inherited metabolic disorders, this balance is disrupted, leading to either a deficiency of free carnitine or an accumulation of specific acylcarnitines, such as decanoyl-L-carnitine.[5][6]
Quantitative Comparison of Carnitine Levels in Health and Disease
The analysis of free carnitine and acylcarnitine profiles, particularly decanoyl-L-carnitine, is crucial for the diagnosis and monitoring of various inborn errors of metabolism.[7][8] Tandem mass spectrometry is the primary analytical technique used for this purpose.[8][9] The following tables summarize the typical levels of free carnitine and decanoyl-L-carnitine in healthy individuals and in patients with specific metabolic diseases.
Table 1: Normal Plasma Reference Ranges for Free Carnitine
| Age Group | Free Carnitine (µmol/L) |
| 1 - 31 days | 15 - 55 |
| 32 days - 12 months | 29 - 61 |
| 13 months - 6 years | 25 - 55 |
| 7 - 20 years | 22 - 63 |
| 21 years or older | 25 - 60 |
Data sourced from ARUP Laboratories Test Directory.[10]
Table 2: Decanoyl-L-carnitine and Free Carnitine Levels in Specific Disease States
| Disease State | Free Carnitine (C0) Levels | Decanoyl-L-carnitine (C10) Levels | Key Observations |
| Healthy Individuals (Control) | Normal (See Table 1) | ≤0.51 µmol/L[11] | Baseline levels for comparison. |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Often decreased (secondary deficiency)[6][12] | Significantly elevated (e.g., 0.62 µmol/L in one case)[11] | A hallmark diagnostic marker for MCAD deficiency is the elevation of medium-chain acylcarnitines, particularly octanoylcarnitine (B1202733) (C8) and to a lesser extent, decanoylcarnitine (B1670086) (C10).[6][11] |
| Primary Carnitine Deficiency | Severely decreased[3][13] | Generally low or undetectable | The primary defect is in the carnitine transporter, leading to systemic depletion of free carnitine.[3] |
| Carnitine Palmitoyltransferase 1A (CPT1A) Deficiency | Increased[7] | Not typically elevated | Characterized by a high ratio of free carnitine to long-chain acylcarnitines (C16+C18).[7][12] |
Experimental Protocols
The quantitative analysis of decanoyl-L-carnitine and free carnitine is predominantly performed using tandem mass spectrometry (MS/MS).[14][15] This methodology offers high sensitivity and specificity for the detection and quantification of these molecules in biological samples.
Acylcarnitine Profiling by Tandem Mass Spectrometry
Objective: To quantify the levels of free carnitine and various acylcarnitines, including decanoyl-L-carnitine, in biological samples such as plasma or dried blood spots.
Methodology:
-
Sample Collection and Preparation:
-
Plasma: Blood is collected in tubes containing EDTA or heparin. Plasma is separated from the cells by centrifugation and frozen until analysis.[10]
-
Dried Blood Spots (DBS): A small blood sample is collected, typically from a heel prick in newborns, and spotted onto filter paper. A 3 mm disk is punched from the dried spot for analysis.[14]
-
-
Extraction:
-
Acylcarnitines are extracted from the plasma or DBS sample using a solvent, typically methanol, which also contains deuterated internal standards for accurate quantification.[14] For plasma, a protein precipitation step with acetonitrile (B52724) is often included.[14]
-
-
Derivatization (Butylation):
-
The extracted carnitines are converted to their butyl esters by incubation with butanolic HCl. This derivatization improves their ionization efficiency and fragmentation pattern in the mass spectrometer.
-
-
Analysis by Tandem Mass Spectrometry (MS/MS):
-
The derivatized sample is introduced into the mass spectrometer, typically via flow injection or liquid chromatography.
-
Ionization: Electrospray ionization (ESI) is used to generate positively charged ions of the acylcarnitine butyl esters.
-
Mass Analysis: The analysis is performed in precursor ion scan mode. The instrument is set to detect all parent ions that fragment to a specific product ion characteristic of carnitine derivatives (m/z 85). Each acylcarnitine has a unique parent ion mass, allowing for their individual identification and quantification.
-
-
Data Analysis:
-
The concentrations of free carnitine and each acylcarnitine are calculated by comparing the ion intensity of the analyte to that of its corresponding deuterated internal standard.
-
Visualizing the Metabolic Context
To better understand the relationship between free carnitine and decanoyl-L-carnitine, it is essential to visualize their roles in the context of fatty acid metabolism.
Caption: Carnitine shuttle and formation of Decanoyl-L-carnitine.
In a healthy state, long-chain fatty acids are transported into the mitochondria via the carnitine shuttle for β-oxidation. During this process, intermediate acyl-CoAs, such as decanoyl-CoA, are generated. In disorders like MCAD deficiency, the enzyme responsible for the next step in the oxidation of decanoyl-CoA is deficient. This leads to an accumulation of decanoyl-CoA, which is then converted to decanoyl-L-carnitine and can be detected at elevated levels in the blood.
Caption: Workflow for acylcarnitine analysis by MS/MS.
This workflow illustrates the key steps involved in the analysis of acylcarnitines from biological samples, from initial sample preparation to final data analysis, providing a comprehensive metabolic profile.
Conclusion
The measurement of decanoyl-L-carnitine and free carnitine provides critical insights into the functioning of fatty acid oxidation pathways. Abnormal levels of these metabolites are indicative of specific inborn errors of metabolism. While elevated decanoyl-L-carnitine is a key marker for conditions like MCAD deficiency, depleted free carnitine levels are characteristic of primary carnitine deficiency. The use of tandem mass spectrometry for acylcarnitine profiling has become an indispensable tool in newborn screening and the diagnosis of metabolic disorders, enabling early intervention and improved patient outcomes. This guide provides a foundational understanding for researchers and drug development professionals working in the field of metabolic diseases.
References
- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Carnitine Deficiency: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 4. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carnitine, Free and Total [healthcare.uiowa.edu]
- 6. Plasma carnitine concentrations in Medium‐chain acyl‐CoA dehydrogenase deficiency: lessons from an observational cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Normal Levels of Plasma Free Carnitine and Acylcarnitines in Follow-Up Samples from a Presymptomatic Case of Carnitine Palmitoyl Transferase 1 (CPT1) Deficiency Detected Through Newborn Screening in Denmark - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carnitine, Free & Total (Includes Carnitine, Esterified) | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 11. KoreaMed Synapse [synapse.koreamed.org]
- 12. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Carnitine, Plasma - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]
- 14. benchchem.com [benchchem.com]
- 15. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Decanoyl-L-carnitine chloride: A Guide for Laboratory Professionals
Based on available safety data for similar compounds, Decanoyl-L-carnitine chloride is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, it is imperative to handle all chemicals with care and to follow established laboratory safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Impermeable and resistant to the product. |
| Eye Protection | Safety glasses or goggles. |
| Lab Coat | Standard laboratory coat. |
No special respiratory protection is generally required when handling small quantities in a well-ventilated area.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If symptoms persist, consult a physician. |
| Skin Contact | The product is generally not irritating to the skin. Wash with soap and water. |
| Eye Contact | Rinse opened eye for several minutes under running water. |
| Ingestion | If symptoms persist, consult a doctor. |
No special immediate medical attention is typically required.[1]
Step-by-Step Disposal Procedure
This procedure is based on the assumption that the this compound to be disposed of is in small, research-quantity amounts. For larger quantities, consult your institution's Environmental Health and Safety (EHS) department.
-
Assess the Waste: Determine if the this compound is in a solid or liquid (dissolved) form.
-
Containment:
-
Labeling: Clearly label the waste container as "this compound" and include any solvent information if applicable.
-
Consult Local Regulations: Always consult your institution's EHS guidelines and local hazardous waste regulations for final disposal procedures.[2][3][4] While this compound may not be classified as hazardous, local regulations may have specific requirements.
-
Waste Pickup: Arrange for the collection of the chemical waste by your institution's designated hazardous waste management service.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is based on available data for similar compounds and general laboratory safety practices. Always prioritize your institution's specific EHS protocols and consult the most current safety data sheets available.
References
Essential Safety and Operational Guide for Handling Decanoyl-L-carnitine chloride
For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. [1]
This document provides crucial safety protocols and logistical plans for the handling and disposal of Decanoyl-L-carnitine chloride in a laboratory environment. The following procedures are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Assessment
According to available safety data sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, as with any chemical substance, it is crucial to follow standard laboratory safety practices to mitigate potential risks.
-
Toxicological Data: The toxicological properties of this specific compound have not been fully investigated. Some structurally similar compounds, such as L-carnitine hydrochloride, may cause skin, eye, and respiratory irritation with exposure.[2]
-
NFPA Ratings: The substance has a National Fire Protection Association (NFPA) rating of 0 for health, fire, and reactivity, indicating minimal hazard in these categories.[1]
-
Ecological Hazards: It is classified as Water Hazard Class 1 (Self-assessment), meaning it is slightly hazardous for water.[1] Undiluted product or large quantities should not be allowed to reach ground water, water courses, or sewage systems.[1]
Personal Protective Equipment (PPE)
The consistent and correct use of PPE is fundamental to safe chemical handling. Although this compound is not classified as hazardous, the usual precautionary measures for handling chemicals should be followed.[1] The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transferring (Solid) | Chemical safety goggles or glasses with side shields | Chemical-resistant gloves (e.g., nitrile rubber) | Fully buttoned laboratory coat | Recommended to handle in a fume hood or ventilated enclosure to avoid dust inhalation[2] |
| Solution Preparation & Handling | Chemical safety goggles or glasses with side shields | Chemical-resistant gloves (e.g., nitrile rubber) | Fully buttoned laboratory coat | Not generally required if handled in a well-ventilated area[1] |
| Spill Cleanup | Chemical safety goggles or glasses with side shields | Chemical-resistant gloves (e.g., nitrile rubber) | Fully buttoned laboratory coat | Not generally required for small spills[1] |
It is imperative to ensure that all PPE complies with relevant standards, such as OSHA's 29 CFR 1910.133 or European Standard EN166 for eye protection.[2]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan is critical for the safe management of this compound.
3.1. Preparation and Engineering Controls
-
Work Area: Conduct all handling procedures in a designated, well-ventilated area. A chemical fume hood is recommended, particularly when working with the solid powder to prevent dust generation.[2]
-
Emergency Equipment: Ensure that a fully stocked eyewash station and a safety shower are readily accessible and have been recently tested.[2]
3.2. Weighing and Transferring
-
Don all appropriate PPE as specified in the table above.
-
Carefully transfer the solid powder using appropriate tools, such as a spatula, to minimize the creation of dust.[2]
-
If any material comes into contact with gloves, change them immediately to prevent cross-contamination.[2]
3.3. Dissolution
-
When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing and aerosol formation.[2]
-
The compound is soluble in DMF (20 mg/ml), DMSO (10 mg/ml), and Ethanol (20 mg/ml).[3]
3.4. Post-Handling
-
Decontaminate all work surfaces with an appropriate cleaning agent after handling is complete.[2]
-
Thoroughly wash hands with soap and water after removing gloves and before leaving the laboratory.[2]
Safe Handling and Disposal Workflow
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
Disposal Plan
Proper waste management is essential to ensure environmental safety and regulatory compliance.
-
Solid Waste: Unused this compound and any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) should be collected in a clearly labeled hazardous waste container for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled waste container. Do not empty into drains or the sewer system.[1][4]
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, regional, and national hazardous waste regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.
Disclaimer: This information is based on currently available safety data. It is the responsibility of the user to conduct a thorough risk assessment and to develop proper methods of handling and personal protection based on the actual conditions of use.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
